Product packaging for Cobalt--molybdenum (1/4)(Cat. No.:CAS No. 922735-42-0)

Cobalt--molybdenum (1/4)

Cat. No.: B14170465
CAS No.: 922735-42-0
M. Wt: 442.7 g/mol
InChI Key: PLWXAPPDZMKLJS-UHFFFAOYSA-N
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Description

Cobalt--molybdenum (1/4), with a formula denoted as CoMo4, is a bimetallic compound that serves as a high-performance catalyst in advanced chemical and energy research. Its primary research value lies in synergistic effects between cobalt and molybdenum, which enhance catalytic activity beyond what either metal can achieve alone. A key application is in the catalytic graphitization of biomass, where Co-Mo catalysts enable the conversion of waste biomass (e.g., hazelnut shells) into porous graphitic carbon at significantly lower temperatures (around 800 °C) compared to conventional methods (approx. 3000 °C) . This process is crucial for sustainable production of carbon materials used in energy storage devices and pollution adsorption . The mechanism is believed to follow a dissolution-precipitation or carbide formation-decomposition pathway, where the metal catalyst lowers the activation energy for the transition of amorphous carbon to a crystalline graphite structure . Furthermore, cobalt-molybdenum based materials are prominent in electrocatalysis for the hydrogen evolution reaction (HER), a critical process for water-splitting to produce clean hydrogen fuel . In this context, the compound's performance is highly dependent on its surface properties and electrical conductivity, which can be optimized through structural design . This product is intended for research applications only, including catalytic process development, materials science, and energy studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoMo4 B14170465 Cobalt--molybdenum (1/4) CAS No. 922735-42-0

Properties

CAS No.

922735-42-0

Molecular Formula

CoMo4

Molecular Weight

442.7 g/mol

IUPAC Name

cobalt;molybdenum

InChI

InChI=1S/Co.4Mo

InChI Key

PLWXAPPDZMKLJS-UHFFFAOYSA-N

Canonical SMILES

[Co].[Mo].[Mo].[Mo].[Mo]

Origin of Product

United States

Synthetic Methodologies for Cobalt Molybdenum Compounds

Solution-Based Approaches for Cobalt-Molybdenum Compound Formation

Solution-based synthesis routes are widely employed for the formation of cobalt-molybdenum compounds due to their ability to provide excellent control over stoichiometry, morphology, and homogeneity at relatively low temperatures. These methods include hydrothermal and solvothermal synthesis, co-precipitation, and freeze-drying, each offering distinct advantages in producing nanostructured materials and uniform precursors.

Hydrothermal and Solvothermal Synthesis of Cobalt-Molybdenum Nanostructures

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline nanostructures from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods facilitate the formation of complex, hierarchical architectures by controlling reaction parameters such as temperature, time, and the concentration of precursors.

For instance, three-dimensional (3D) hierarchical nanostructures of cobalt molybdenum oxide hydrate (B1144303) (CoMoO₄·nH₂O) can be grown on a substrate like nickel foam using a hydrothermal process. bohrium.com In a typical synthesis, cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium molybdate (B1676688) dihydrate (Na₂MoO₄·2H₂O) are dissolved in water, and the reaction is carried out in a sealed autoclave. bohrium.com The resulting material often consists of interconnected nanosheets that form flower-like structures. bohrium.com Similarly, solvothermal synthesis, which uses non-aqueous solvents like ethylene (B1197577) glycol, has been employed to produce cobalt and molybdenum-based nanoparticles. mdpi.com The choice of solvent can influence the reducing environment and the morphology of the final product. mdpi.com Microwave-assisted hydrothermal techniques have also been developed to accelerate the synthesis of ternary nickel-cobalt-molybdenum sulfides on carbon cloth, demonstrating the rapid formation of nanostructured arrays. acs.org

Detailed research findings indicate that the morphology of the synthesized nanostructures can be precisely controlled. By adjusting the molar ratio of reactants, solvents, reaction time, and temperature, various morphologies such as flower-like, cube-like, and ball-like cobalt sulfide (B99878) nanostructures have been achieved using cobalt(II) nitrate and thiourea (B124793) as precursors in a hydrothermal process. rsc.org

Interactive Data Table: Hydrothermal Synthesis Parameters for Co-Mo Nanostructures

Precursors Substrate/Solvent Temperature (°C) Time (h) Resulting Nanostructure Reference
Co(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O Nickel Foam / Water 120 6 3D Flower-like CoMoO₄·nH₂O nanosheets bohrium.com
Co(NO₃)₂·6H₂O, Thiourea Water/Ethanol (B145695) 180 12-48 Flower-like, cube-like, ball-like CoS rsc.org
NiCl₂·6H₂O, CoCl₂·6H₂O, Na₂MoO₄·9H₂O Carbon Cloth / Water 120 10 min (Microwave) NiCoMoS nanosheet arrays acs.org
Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ Water Not Specified Not Specified Co-Mo-O needle-like structures researchgate.net

Co-precipitation Techniques for Cobalt-Molybdenum Precursors

Co-precipitation is a straightforward and effective method for synthesizing homogeneous precursors of cobalt-molybdenum oxides. This technique involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. The resulting solid is typically an amorphous or poorly crystalline precursor that can be subsequently treated thermally to obtain the desired crystalline phase.

A common approach involves using aqueous solutions of cobalt salts, such as cobalt(II) nitrate (Co(NO₃)₂·6H₂O), and molybdenum sources like ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). scielo.org.cofunglass.eu An agent like ammonium hydroxide (B78521) (NH₄OH) is often used to induce precipitation. scielo.org.co The process is typically carried out at elevated temperatures (e.g., 353 K or 80 °C) with stirring to ensure homogeneity and is followed by a crystallization period. researchgate.netscielo.org.co The resulting precipitate, often a hydrated cobalt molybdate, is then filtered, dried, and can be used for further processing. scielo.org.co This method has been successfully used to prepare precursors for catalysts, where the precursor material is supported on materials like alumina (B75360) or activated carbon. funglass.eucjcatal.com

The simplicity of the co-precipitation method allows for the synthesis of hydrated cobalt molybdate without the need for complex pH adjustments in some cases. researchgate.net For example, dissolving precursors like (NH₄)₆Mo₇O₂₄·2H₂O and CoCl₂·6H₂O in water at 80 °C under vigorous stirring can directly yield the desired hydrated molybdate. researchgate.net

Interactive Data Table: Co-precipitation Synthesis of Cobalt-Molybdenum Precursors

Cobalt Precursor Molybdenum Precursor Precipitating Agent Temperature Resulting Material Reference
Co(NO₃)₂·6H₂O (NH₄)₆Mo₇O₂₄·4H₂O NH₄OH 353 K (80 °C) CoMoϕy precursor scielo.org.co
Co(NO₃)₂ (NH₄)₆Mo₇O₂₄ (NH₄)₂CO₃ Not Specified Alumina-supported Co-Mo oxide cjcatal.com
CoCl₂·6H₂O (NH₄)₆Mo₇O₂₄·2H₂O None specified 80 °C Hydrated cobalt molybdate researchgate.net
Co(NO₃)₂·6H₂O (NH₄)₆Mo₇O₂₄·4H₂O Not Specified (on support) Not Specified Cobalt molybdate on activated carbon funglass.eu

Freeze-Drying Routes for Homogeneous Precursor Development

Freeze-drying, or lyophilization, is a sophisticated technique used to produce highly homogeneous and amorphous precursors. The process involves dissolving the metal salts in an aqueous solution, flash-freezing the solution, and then removing the frozen solvent under vacuum through sublimation. This rapid freezing prevents phase separation and the segregation of components, which can occur during conventional evaporation or precipitation.

This method has been successfully applied to produce precursors for both mixed cobalt-nickel molybdates (Co₁₋ₓNiₓMoO₄) and intermetallic cobalt-molybdenum compounds. rsc.orgacs.org Starting materials typically include soluble salts like cobalt acetate (B1210297) (CoC₄H₆O₄·4H₂O) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). rsc.org These are dissolved in distilled water, often with the addition of a small amount of nitric acid to ensure complete dissolution and prevent premature precipitation, achieving a pH of around 1-2. rsc.org The resulting solution is then freeze-dried to obtain a loose, amorphous powder. rsc.org

The key advantage of this route is that the amorphous, freeze-dried precursors are composed of intimately mixed components at the atomic or molecular level. Subsequent thermal treatment of these precursors at relatively low temperatures can yield nanostructured materials, with particle diameters typically in the range of 30-40 nm and high specific surface areas (20-40 m²/g). acs.org

Influence of Solution pH and Precursor Stoichiometry on Cobalt-Molybdenum Material Properties

The properties of cobalt-molybdenum compounds are highly sensitive to the chemical conditions during their synthesis, particularly the solution pH and the stoichiometry of the precursors. The pH of the precipitation medium has a profound effect on the crystalline structure and phase composition of the resulting materials.

Studies have shown that varying the precipitation pH when using cobalt(II) nitrate and ammonium heptamolybdate solutions leads to different precursor phases. iucr.org For instance, precipitation at a pH of 5.5 yields CoMoO₄·nH₂O, whereas a more alkaline condition with a pH of 7.5 results in the formation of NH₄H₃Co₂Mo₂O₁₀. iucr.org These different precursors exhibit distinct thermal decomposition and reduction pathways, ultimately influencing the final catalytically active phases. iucr.org The co-precipitation of cobalt and molybdate is observed to begin at a pH of 4, with most of the molybdenum precipitating by pH 5. researchgate.net However, at a pH of 7 or higher, molybdenum can redissolve. researchgate.net This demonstrates that precise pH control is critical for achieving the desired composition.

The initial stoichiometry of the cobalt and molybdenum precursors directly dictates the composition of the final compound. By carefully adjusting the molar ratios of the starting metal salts in the solution, specific intermetallic compounds such as Co₃Mo and Co₇Mo₆ can be targeted. rsc.orgrsc.org This control is fundamental in methods like freeze-drying and co-precipitation to ensure the formation of single-phase materials after subsequent thermal treatments.

Interactive Data Table: Effect of pH on Cobalt-Molybdenum Precursor Phase

Precursors pH Resulting Precursor Phase Subsequent Phases (after calcination/ammonolysis) Reference
Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ 5.5 CoMoO₄·nH₂O CoMoO₄, Co₃Mo₃N, Co₂Mo₃N iucr.org
Co(NO₃)₂, (NH₄)₆Mo₇O₂₄ 7.5 NH₄H₃Co₂Mo₂O₁₀ CoMoO₄, Co₂Mo₃O₈, Co₃Mo, Co, Co₃Mo₃N, Co₂Mo₃N iucr.org
Co-Mo aqueous solution 4.0 Cobalt molybdate oxide hydrate Not Applicable researchgate.net
Co-Mo aqueous solution >7.0 Cobalt hydroxide (molybdenum redissolves) Not Applicable researchgate.net

Solid-State and Thermochemical Synthesis of Cobalt-Molybdenum Compounds

Solid-state and thermochemical methods typically involve the transformation of precursor materials, often oxides, into the desired compounds through heat treatment under controlled atmospheres. Thermal reduction is a key process in this category for producing intermetallic cobalt-molybdenum compounds.

Thermal Reduction Protocols for Intermetallic Cobalt-Molybdenum Compounds

The synthesis of intermetallic Co-Mo compounds, such as Co₃Mo and Co₇Mo₆, is commonly achieved by the thermal reduction of oxide precursors. rsc.orgrsc.org These precursors are often synthesized via the solution-based methods described previously, such as freeze-drying or co-precipitation, to ensure a high degree of homogeneity.

The reduction process is carried out in a tube furnace under a reducing atmosphere, typically a mixture of hydrogen and an inert gas like argon (e.g., 8% H₂ in Ar). rsc.org The amorphous or oxide precursor powder is heated according to a specific temperature program. The reduction of cobalt molybdates is a multi-step process. For example, the β-CoMoO₄ phase first reduces to a mixture of Co₂Mo₃O₈ and Co₂MoO₄ at around 807 K. scielo.org.co A subsequent reduction at higher temperatures (e.g., 1113 K) leads to the formation of the metallic elements, which then form the intermetallic phases. scielo.org.co The specific intermetallic phase obtained depends on the initial stoichiometry of the precursor. For instance, precursors with a Co:Mo ratio of 3:1 and 7:6 can be reduced to form single-phase Co₃Mo and Co₇Mo₆, respectively. rsc.orgrsc.org The oxidation of these intermetallic compounds begins at relatively low temperatures (around 450-500 K), with the process being complete at 873 K for Co₃Mo and 650 K for Co₇Mo₆. rsc.org

Interactive Data Table: Thermal Reduction of Co-Mo Precursors

Precursor Material Atmosphere Reduction Temperature(s) Resulting Intermetallic/Phase Reference
Freeze-dried Co:Mo=3:1 precursor 8% H₂ in Ar Not specified, followed by slow cooling Co₃Mo rsc.orgrsc.org
Freeze-dried Co:Mo=7:6 precursor 8% H₂ in Ar Not specified, followed by slow cooling Co₇Mo₆ rsc.orgrsc.org
β-CoMoO₄ (from calcined CoMoϕy) H₂ 807 K; 1113 K Co₂Mo₃O₈ + Co₂MoO₄; Co + Mo (metals) scielo.org.co
CoMoO₄ precipitate (on alumina) H₂ Not specified Co₃Mo researchgate.net

Carbothermal Reduction for Cobalt-Molybdenum Carbides

Carbothermal reduction is a high-temperature process utilized to synthesize cobalt-molybdenum carbides by reacting oxide precursors with a carbon source. This method can produce various bimetallic carbide phases, such as Co₃Mo₃C and Co₆Mo₆C. scispace.comresearchgate.net The carbon source can be intrinsic to the support material or an externally added organic compound like sucrose (B13894) or phenolic resin. scispace.comresearchgate.net

The synthesis often begins with the impregnation of a porous template, such as mesoporous SBA-15 silica, with an aqueous solution of metal salts like cobalt nitrate hexahydrate and ammonium heptamolybdate. scispace.com After drying and calcination to form oxide precursors, the material is treated with a carbon source. scispace.com The subsequent heating in a controlled atmosphere, typically hydrogen or an inert gas like argon, facilitates the reduction of the oxides and carburization to form the carbide phases. scispace.comresearchgate.net For instance, using phenolic resin as a carbon source, nearly pure Co₃Mo₃C and Co₆Mo₆C can be obtained under a hydrogen atmosphere at a relatively low temperature of 630°C. researchgate.net

The reaction pathway involves several stages. Studies on the carbothermic reduction of CoMoO₄ have identified intermediate phases like Co₂Mo₃O₈ and CoMoO₃. researchgate.net The reactivity of the constituent oxides and the nature of the reducing atmosphere (e.g., solid carbon vs. CO gas) play a crucial role in the reaction sequence and the final product composition. researchgate.net Reactions with CO gas, for example, tend to form metals at comparable rates, which encourages the formation of mixed carbides and metal solid solutions. researchgate.net

Table 1: Parameters in Carbothermal Synthesis of Co-Mo Carbides

ParameterDescriptionExample FindingsSource
Carbon Source The provider of carbon for the carburization process.Sucrose, phenolic resin, polypyrrole, or carbon supports can be used. scispace.comresearchgate.netnih.gov scispace.comresearchgate.netnih.gov
Atmosphere The gaseous environment during heating.A hydrogen atmosphere is effective for forming Co₃Mo₃C and Co₆Mo₆C at 630°C. researchgate.net researchgate.net
Temperature The reaction temperature for reduction and carburization.Carburization of molybdenum oxides on carbon supports occurs in the range of 610 to 900°C. nih.gov nih.gov
Precursors Starting metal salts and oxides.Cobalt nitrate 6-hydrate and ammonium heptamolybdate 4-hydrate are common precursors. scispace.com scispace.com
Intermediates Phases formed during the reaction.Co₂Mo₃O₈ and CoMoO₃ are observed as intermediates in the reduction of CoMoO₄. researchgate.net researchgate.net

Ammonolysis for Cobalt-Molybdenum Nitrides

The synthesis of cobalt-molybdenum nitrides is commonly achieved through the ammonolysis of mixed oxide precursors. iucr.org This two-stage process typically involves preparing a precursor, often a cobalt molybdate such as CoMoO₄·3/4H₂O, followed by its reduction and nitridation under an ammonia (B1221849) (NH₃) atmosphere at elevated temperatures, usually around 700°C. d-nb.infoacs.org

During ammonolysis, the oxide precursor undergoes a series of transformations. In-situ X-ray diffraction studies have been instrumental in identifying the intermediate phases that form during the process. acs.orgacs.org For example, the ammonolysis of cobalt molybdenum oxides can proceed through intermediates such as CoMoO₄, Co₂Mo₃O₈, Mo₂N, and metallic cobalt before the final ternary nitride is formed. acs.orgacs.org The annealing of CoMoO₄·3/4H₂O under a nitrogen atmosphere prior to ammonolysis can lead to a mixture of Co₂Mo₃O₈ and metallic cobalt, which then converts to cobalt molybdenum nitrides upon exposure to ammonia. d-nb.info

The final product is often a mixture of different crystallographic phases, such as Co₂Mo₃N and Co₃Mo₃N. iucr.orgd-nb.info The ratio of these nitride phases is critical as it influences the material's properties, for instance, its catalytic activity in ammonia synthesis. iucr.org This ratio can be affected by synthesis parameters including the composition of the precursor and the ammonolysis temperature. iucr.org An alternative approach involves the mechanochemical formation of a mixture of cobalt and molybdenum salts with a controlled Co:Mo molar ratio, which is then reduced under ammonia, bypassing the need for a separate precursor precipitation step. iucr.org

Table 2: Key Stages and Phases in Ammonolysis of Co-Mo Oxides

StageProcessObserved PhasesSource
Precursor Preparation Formation of a mixed oxide precursor.CoMoO₄·3/4H₂O is a common precursor. d-nb.info d-nb.info
Intermediate Formation Decomposition and partial reduction under NH₃.CoMoO₄, Co₂Mo₃O₈, Mo₂N, metallic cobalt, Co₂Mo₃N. acs.orgacs.org acs.orgacs.org
Final Nitride Formation Nitridation at high temperature (e.g., ~700°C).A mixture of Co₂Mo₃N and Co₃Mo₃N is typically formed. iucr.orgd-nb.info iucr.orgd-nb.info
Phase Transformation Further reaction under specific atmospheres.Co₃Mo₃N can transform into Co₆Mo₆N in a hydrogen-rich environment. d-nb.info d-nb.info

Electrochemical Deposition and Conversion Methods for Cobalt-Molybdenum Thin Films and Alloys

Electrochemical deposition is a versatile technique for fabricating cobalt-molybdenum alloy thin films. This method allows for precise control over the film's composition, structure, and magnetic properties by adjusting parameters such as bath composition, pH, applied potential, and current density. researchgate.netustb.edu.cn Co-Mo alloys are typically deposited from aqueous solutions containing cobalt and molybdate ions, often with a complexing agent like citrate (B86180) to control the deposition process. researchgate.netustb.edu.cncore.ac.uk

The codeposition of molybdenum with cobalt is an "induced" process, meaning molybdenum does not deposit on its own but requires the presence of an iron-group metal like cobalt. researchgate.netdiva-portal.org The mechanism can involve the formation of intermediate adsorbed species on the electrode surface. diva-portal.org The process is often accompanied by side reactions, including the formation of molybdenum oxides and hydrogen evolution, which can influence the final film quality. researchgate.net

Research has shown that crack-free, homogeneous, and amorphous Co-Mo alloy films can be obtained from baths with low molybdate concentrations at low deposition potentials. ustb.edu.cn The ratio of molybdate to cobalt ions in the electrolyte is a critical factor influencing the film's properties. ustb.edu.cn For example, Co-Mo films with a molybdenum content of up to 30 wt% can be produced, though higher concentrations may lead to cracked films. ustb.edu.cn These electrodeposited alloys, including ternary systems like Fe-Co-Mo, often exhibit soft-magnetic properties, characterized by low coercivity, making them suitable for applications in micro-electromechanical systems (MEMS) and magnetic storage devices. ustb.edu.cncore.ac.uk

Table 3: Electrochemical Deposition Parameters for Co-Mo Alloys

ParameterInfluence on Deposition and Film PropertiesExampleSource
Bath Composition Determines the elemental content and structure of the alloy.Citrate baths are commonly used; the [MoO₄]²⁻/[Co²⁺] ratio is critical. ustb.edu.cncore.ac.uk ustb.edu.cncore.ac.uk
Applied Potential Affects film morphology, structure, and magnetic properties.Low deposition potentials favor crack-free films. ustb.edu.cn ustb.edu.cn
pH Influences ion speciation and side reactions.Deposition from a sulphate bath was studied at pH 4. researchgate.net researchgate.net
Nucleation & Growth Describes the initial stages of film formation.Can follow an instantaneous nucleation and 3D diffusion-limited growth model. researchgate.net researchgate.net
Film Properties The resulting characteristics of the deposited layer.Amorphous structures with soft-magnetic properties (e.g., coercivity of 87 Oe) can be achieved. ustb.edu.cn ustb.edu.cn

Advanced and Hybrid Synthesis Strategies for Tailored Cobalt-Molybdenum Architectures

Advanced synthesis strategies are being developed to create Co-Mo materials with precisely controlled architectures and functionalities. These methods often combine multiple techniques or employ novel energy sources to achieve unique structural phases and morphologies.

Microwave-Assisted Synthesis of Cobalt-Molybdenum Materials

Microwave-assisted synthesis offers a rapid and efficient route to produce cobalt-molybdenum materials. rsc.org This method utilizes microwave irradiation to heat the reaction mixture, often leading to faster reaction rates and the formation of nanostructured materials with high surface areas. rsc.orgnih.gov

One application is the synthesis of cobalt molybdenum oxides on a substrate like nickel foam. rsc.org By using precursors such as cobalt nitrate and sodium molybdate, a microwave-assisted approach followed by an annealing step can create heterointerfaces composed of multiple suboxide phases, including CoO, CoMoO₃, and Co₂Mo₃O₈. rsc.orgrsc.orgresearchgate.net The molar ratio of cobalt to molybdenum in the precursor solution can be adjusted to tune the composition and enhance properties like electrocatalytic activity for water splitting. rsc.orgresearchgate.net Furthermore, one-pot microwave-assisted synthesis has been employed to prepare ternary catalysts, such as graphene-supported PtCoMo nanoparticles, simplifying the fabrication process compared to traditional multi-step methods. mdpi.com

Ion-Exchange Processes for Specific Cobalt-Molybdenum Structural Phases

Ion-exchange processes provide a pathway for the precise compositional control and synthesis of specific structural phases in cobalt-molybdenum systems. This method involves the stoichiometric replacement of ions in a solid material with ions from a solution.

This technique is particularly useful for purification and for creating complex, tailored architectures. For instance, ion-exchange resins like Diphonix have been used to selectively remove molybdenum and iron impurities from cobalt chloride solutions, which is a crucial step in the recovery of cobalt from spent catalysts. acs.org The efficiency of the ion exchange is highly dependent on the pH of the solution. acs.org In materials synthesis, ion exchange can be used as a key step in building complex catalysts. A cobalt-based zeolitic imidazolate framework (ZIF-67) can be used as a self-sacrificial template, where a reaction with ammonium molybdate leads to a partial cation exchange of Co³⁺ with Mo⁶⁺, forming a wrinkled, nanosheet-based Co-Mo metal-organic framework (MOF). semanticscholar.org This demonstrates the ability of ion exchange to create specific structural and compositional features.

One-Pot Calcination Routes for Cobalt-Molybdenum Systems

One-pot calcination routes represent a streamlined approach to synthesizing complex cobalt-molybdenum systems. This method involves heating a mixture of precursors in a single step to induce decomposition, reaction, and phase formation, often resulting in composite materials with intimate contact between different phases.

For example, molybdenum and cobalt co-doped vanadium carbide nanoparticles encapsulated in nanocarbon (Mo, Co-VC@C) have been successfully synthesized via a one-pot calcination route. rsc.org In another application, flower-like cobalt-molybdenum mixed-oxide microspheres were synthesized through a hydrothermal process followed by a single calcination step at 450°C. mdpi.com This process, starting with CoCl₂ and (NH₄)₆Mo₇O₂₄, yields a hierarchical architecture composed of ultrathin mesoporous nanosheets. mdpi.com Similarly, ultrathin cobalt molybdenum phosphide (B1233454) (CoMoP) nanosheets can be produced by calcining a Co-Mo MOF in the presence of a phosphorus source like NaH₂PO₂·H₂O, combining the final structural formation and phosphorization into one thermal treatment step. semanticscholar.org

Phase Equilibria and Intermetallic Structures in Cobalt Molybdenum Systems

Binary Cobalt-Molybdenum Phase Diagrams and Intermetallic Phases (e.g., Co₃Mo, Co₇Mo₆)

The binary Co-Mo system is characterized by the presence of several intermetallic compounds, each stable within specific temperature and composition ranges. nist.gov The phase diagram for this system reveals the formation of key intermetallic phases, including Co₃Mo and the µ-phase (Co₇Mo₆). nist.govresearchgate.net

The Co₃Mo intermetallic compound, with a D0₁₉ crystal structure, exists over a narrow range of compositions. researchgate.netmdpi.com It is formed through a peritectoid reaction at approximately 1025 °C. mdpi.com Another significant phase is the µ-phase, Co₇Mo₆, which exhibits a broader homogeneity range of about 3 to 7 atomic percent molybdenum. nist.gov The µ-phase is a Frank-Kasper phase. materialsproject.org Other intermetallic phases reported in the Co-Mo system include θ (approximated as Co₉Mo₂), ε (approximated as Co₃Mo), and σ (approximated as Co₂Mo₃). nist.gov The cobalt-based solid solutions exist as both low-temperature ferromagnetic and high-temperature paramagnetic phases. nist.gov

Table 1: Key Intermetallic Phases in the Binary Co-Mo System

PhaseFormulaCrystal SystemSpace Group
ε-phaseCo₃MoHexagonalP6₃/mmc
µ-phaseCo₇Mo₆TrigonalR-3m

This table summarizes the primary intermetallic phases discussed in the Co-Mo binary system.

Ternary and Multicomponent Cobalt-Molybdenum Phase Systems (e.g., Fe-Mo-Co, Co-Mo-W, Co-C-Mo, Co-Al-Nb-Mo)

The addition of a third or more elements to the Co-Mo system introduces further complexity and the potential for new phase formation, which is critical in the design of superalloys and other advanced materials.

Fe-Mo-Co: In the Fe-Mo-Co ternary system, the µ-phase (Fe₇Mo₆ and Co₇Mo₆) forms a continuous solid solution at temperatures of 800 °C and 1350 °C. mdpi.com Investigations at 800 °C have identified single-phase regions of α, γ, and µ, along with five two-phase regions and two three-phase regions. No ternary compounds have been found in this system. mdpi.com The µ-phase is a key strengthening component in Fe-Co-Mo based materials. researchgate.net

Co-Mo-W: The Co-Mo-W system is a critical subsystem for many cobalt- and nickel-based superalloys. The phase equilibria in this system, along with other related ternaries like Co-Al-W, are essential for predicting and controlling the microstructure and properties of these high-performance materials. bohrium.com

Co-C-Mo: The introduction of carbon into the Co-Mo system leads to the formation of ternary carbides. researchgate.net The Co₆Mo₆C phase is noted to be unstable at temperatures above 1000°C, decomposing into Co₃Mo₃C and the µ-phase (Co₇Mo₆). researchgate.net The modeling of the C-Co-Mo system involves describing the liquid phase as a substitutional solution and solid solution phases using a sublattice model. researchgate.net

Co-Al-Nb-Mo: In this quaternary system, which is relevant to the development of new heat-resistant superalloys, various intermetallic phases are observed. mdpi.com At 1000 °C in the Co-Nb-Mo ternary subsystem, the Co₃Mo intermetallic can dissolve up to 6.2 at. % of niobium. mdpi.com Studies have reported the formation of Co₃(Mo,Nb) with a D0₁₉ structure in a Co–10Al–5Mo–2Nb (at. %) alloy. mdpi.com The presence of an intermetallic phase with an L1₂ structure has also been identified in certain compositions within the Co-Al-Nb-Mo system. mdpi.com

Crystallographic Structures of Cobalt-Molybdenum Compounds

The specific arrangement of atoms within the crystal lattice of cobalt-molybdenum compounds dictates many of their physical and chemical properties.

Structural Models of CoMoS Phases

The CoMoS phase is a critical component in hydrodesulfurization (HDS) catalysts, where it is believed to be the active site. oup.com The structure consists of cobalt atoms located at the edges of MoS₂ nanoparticles. oup.comresearchgate.net One proposed model suggests that the CoMoS phase consists of dinuclear cobalt clusters on the MoS₂ edges. oup.com Another widely accepted model, the "CoMoS phase," was proposed based on various characterization techniques and also places Co atoms at the edges of finely dispersed MoS₂ particles. oup.com The structure of the CoMoS phase can be influenced by the support material, with distinctions made between Type I and Type II CoMoS phases, which differ in their interaction with supports like alumina (B75360). uu.nlau.dk The edges of the CoMoS structure are catalytically active, and their specific termination (e.g., S-edge or Mo-edge) and coverage with hydrogen play a crucial role in the catalytic process. researchgate.net

Crystal Structures of Cobalt-Molybdenum Nitrides (e.g., Co₂Mo₃N, Co₃Mo₃N, Co₆Mo₆N)

Cobalt-molybdenum nitrides exhibit complex crystal structures with interesting properties.

Co₂Mo₃N: This nitride crystallizes in the cubic P4₁32 space group. materialsproject.org In this structure, molybdenum atoms are bonded to six cobalt atoms and two nitrogen atoms in a bent geometry. materialsproject.org The cobalt atoms are coordinated to nine molybdenum atoms and three other cobalt atoms, forming CoCo₃Mo₉ cuboctahedra. materialsproject.org

Co₃Mo₃N: This compound adopts the cubic Fd̅3m space group. materialsproject.org Molybdenum atoms are coordinated to six cobalt and two nitrogen atoms. materialsproject.org There are two distinct cobalt sites. In one, cobalt is bonded to six molybdenum and six other cobalt atoms, forming CoCo₆Mo₆ cuboctahedra. materialsproject.org In the other site, cobalt has a 12-coordinate geometry with six molybdenum and six cobalt atoms. materialsproject.org

Co₆Mo₆N: While specific structural data for Co₆Mo₆N was not found in the provided search results, it is part of the family of η-type nitrides, similar to Co₃Mo₃N.

Table 2: Crystallographic Data for Select Cobalt-Molybdenum Nitrides

CompoundCrystal SystemSpace GroupLattice Parameter (a)
Co₂Mo₃NCubicP4₁326.67 Å
Co₃Mo₃NCubicFd̅3m11.05 Å

This table provides a summary of the crystallographic information for the discussed cobalt-molybdenum nitrides.

Crystal Structures of Cobalt-Molybdenum Carbides (e.g., Co₃Mo₃C, Co₆Mo₆C)

Cobalt-molybdenum carbides are important phases in hard metals and other wear-resistant materials.

Co₃Mo₃C and Co₆Mo₆C: These are known as eta-carbides. researchgate.net The Co₆Mo₆C phase is known to decompose at elevated temperatures into Co₃Mo₃C and the Co₇Mo₆ µ-phase. researchgate.net These carbides are structurally related, and their formation is a key aspect of the C-Co-Mo ternary system. researchgate.net

Complex Cobalt-Molybdenum Chalcogenide Structures (e.g., Tellurides, Selenides)

Beyond sulfides, cobalt and molybdenum also form complex structures with other chalcogens like selenium and tellurium.

Selenides: In the Co-Mo-Se system, heterostructures of CoSe₂ and MoSe₂ can be formed. frontiersin.orgfrontiersin.org For instance, high-resolution transmission electron microscopy has revealed lattice fringes corresponding to the (111) plane of CoSe₂ and the (002) plane of MoSe₂ in a CoSe₂/MoSe₂ composite. frontiersin.org Cobalt diselenide (CoSe₂) can exist in both orthorhombic and cubic crystal structures. acs.org The synthesis of hierarchical structures containing both CoSe₂ and MoSe₂ has been explored for applications in electrocatalysis. frontiersin.orgfrontiersin.org

Tellurides: Detailed crystallographic information for cobalt-molybdenum tellurides was not prominently available in the search results.

Microstructural Evolution and Phase Transformations in Cobalt-Molybdenum Materials

The microstructure of cobalt-molybdenum (Co-Mo) materials is complex and highly dependent on processing conditions, such as heat treatment and solidification rates. These processes drive phase transformations that dictate the material's final mechanical properties.

A fundamental transformation in cobalt-based alloys is the allotropic change from a high-temperature face-centered cubic (fcc) γ phase to a low-temperature hexagonal close-packed (hcp) ε phase. ufc.br This transformation is critical as the γ phase, with its greater number of independent slip systems, generally imparts more ductility, while the ε phase is harder and contributes to wear resistance. ufc.brresearchgate.net The γ→ε transformation can be initiated in several ways: by slow cooling, isothermally by holding at an elevated temperature (e.g., around 800 °C), or through strain-induced martensitic transformation. ufc.brresearchgate.net However, under normal cooling conditions, the transformation is often suppressed, and the fcc-γ phase can be retained at room temperature, especially through rapid quenching from temperatures above the transition point (~900-1173 K). ufc.brresearchgate.net

Heat treatments are a primary method to manipulate the microstructure. For instance, solution annealing followed by aging can be used to precipitate fine, hard intermetallic phases within a more ductile matrix. In a Co-Cr-Mo alloy, solution treatment at high temperatures (e.g., 1150-1225 °C) followed by quenching can create a supersaturated solid solution. ufc.brresearchgate.net Subsequent aging treatments at intermediate temperatures (e.g., 800-850 °C) can then precipitate intermetallic phases and carbides, such as the ε phase or M23C6 carbides in lamellar structures. ufc.brresearchgate.net

Rapid solidification techniques, such as laser surface melting, can lead to unique microstructural features. This process can produce a fine cellular morphology, suppressing the formation of coarse dendritic structures and solute segregation often seen in as-cast alloys. nih.gov In a Co-Cr-Mo-C alloy, laser melting suppressed the athermal ε-martensite transformation and resulted in a fine distribution of nano-scale carbides in the intercellular regions. nih.gov Similarly, spark plasma sintering of Co-based alloy powders can produce a fine microstructure composed of intermetallic laves phases dispersed in a softer cobalt-based matrix, with porosity decreasing as the sintering temperature increases. mdpi.com

The evolution of the microstructure is also linked to the formation of various intermetallic compounds. In multicomponent systems containing Co and Mo, such as Co-Al-Nb-Mo, heat treatments can lead to the precipitation of needle-like Co3Mo and Co2Nb intermetallic compounds. mdpi.com The morphology and distribution of these precipitates significantly influence the alloy's mechanical properties. researchgate.net

Impact of Cobalt-to-Molybdenum Ratios on Phase Formation and Stability

The ratio of cobalt to molybdenum is a critical factor that governs the phase equilibria and the stability of various intermetallic compounds in the Co-Mo system. The binary phase diagram reveals a series of distinct phases that form at different compositions and temperatures. researchgate.netnist.gov The system includes four solution phases (liquid, hcp-Co, fcc-Co, and bcc-Mo) and several intermetallic compounds. nist.govresearchgate.net

The primary intermetallic phases formed in the Co-Mo system include:

ε-phase (Co3Mo): This phase forms via a peritectoid reaction at approximately 1025 °C. mdpi.com It has a narrow homogeneity range, typically around 23.5 to 25 atomic % (at.%) Mo. researchgate.netresearchgate.net

μ-phase (Co7Mo6): This is a key intermetallic compound with a significant homogeneity range, approximately from 41.5 to 50 at.% Mo. researchgate.netnist.gov It is a hard Laves phase that contributes to the high strength and hardness of many cobalt-based alloys. mdpi.comysxbcn.com In Fe-Mo-Co systems, the μ-Fe7Mo6 and μ-Co7Mo6 phases can form a continuous solid solution. mdpi.com

σ-phase (Co2Mo3): This phase exists over a temperature range from 1273 K to 1523 K and has a homogeneity range of about 3 at.% Mo. researchgate.netnist.gov The formation of the σ phase, which is hard and brittle, can be promoted by higher molybdenum content. researchgate.net

θ-phase (Co9Mo2): Another intermetallic identified in the system. nist.govresearchgate.net

The stability of these phases is directly linked to the Co:Mo ratio. At lower molybdenum concentrations, the microstructure is dominated by cobalt-rich solid solutions (fcc or hcp). As the molybdenum content increases, the system transitions through a series of two-phase and single-phase fields containing the intermetallic compounds. For example, increasing the Mo/Cr ratio in Al0.5CoCrFeMoxNi high entropy alloys leads to the transformation of the BCC phase into topologically close-packed (TCP) phases like the σ and R phases. researchgate.net

In nitrogen-containing environments, the Co:Mo ratio also influences the formation of various cobalt molybdenum nitrides. Depending on the synthesis conditions and stoichiometry, phases such as Co3Mo3N, Co2Mo3N, and Co6Mo6N can be formed. mdpi.comd-nb.info The Co2Mo3N phase, for instance, has been identified as an intermediate in the formation of the more stable Co3Mo3N. mdpi.com The thermal stability of these nitrides varies; Co3Mo3N can decompose into the nitrogen-lean Co6Mo6N phase when exposed to hydrogen, while the Co2Mo3N phase remains more stable under the same conditions. d-nb.info Similarly, in carbon-containing systems, phases like Co3Mo3C and Co6Mo6C can be synthesized, with their stability and activity being composition-dependent. acs.org

The following table summarizes the key intermetallic phases in the binary Co-Mo system.

Phase NameFormulaComposition (at.% Mo)Crystal StructureNotes
ε-phase Co3Mo~23.5 - 25 researchgate.netHexagonal (D0₁₉) mdpi.comresearchgate.netForms via peritectoid reaction at 1025 °C. mdpi.com
μ-phase Co7Mo6~41.5 - 50 researchgate.netnist.govRhombohedralA hard Laves phase contributing to strength. mdpi.comysxbcn.com
σ-phase Co2Mo3~57 - 60TetragonalStable between 1273 K and 1523 K. researchgate.netnist.gov
θ-phase Co9Mo2~18---Identified as an intermetallic compound in the system. nist.govresearchgate.net

Advanced Characterization Techniques for Cobalt Molybdenum Compounds

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for probing the local atomic environment, electronic states, and vibrational modes within cobalt-molybdenum compounds. These techniques provide insights that are often inaccessible through bulk analysis methods.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of matter. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

In the context of Co-Mo compounds, particularly hydrodesulfurization (HDS) catalysts, Co K-edge XANES provides information about the oxidation state and coordination symmetry of cobalt atoms. For instance, studies have shown that a weak pre-edge feature in the Co K-edge XANES of highly active catalysts contradicts a purely tetrahedral coordination, suggesting a more complex local environment. acs.org The EXAFS region, on the other hand, provides quantitative information about the coordination numbers and interatomic distances of neighboring atoms. In Co-Mo-S catalysts, Co K-edge EXAFS has revealed a strong correlation between the Co–S and Co–Mo coordination numbers, with the Co–S coordination number approaching 6 in highly active catalysts. acs.org

High-energy resolution fluorescence detection (HERFD) XANES, a more advanced variant of XAS, offers improved resolution in the pre-edge region, enabling a more detailed analysis of the cobalt coordination state. acs.org

Resonant Inelastic X-ray Scattering (RIXS)

Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure of materials. aps.org By tuning the incident X-ray energy to a specific absorption edge (e.g., the Co K-edge), RIXS can probe element-specific electronic excitations with high resolution.

For Co-Mo compounds, 1s2p RIXS has been instrumental in distinguishing between different cobalt coordination environments. acs.org It has been successfully employed to study CoMo/Al2O3 HDS catalysts, providing evidence for octahedrally coordinated cobalt in the active Co-Mo-S phase. acs.orgethz.ch This finding contrasts with the tetrahedral coordination often assumed for cobalt in these systems. RIXS is particularly valuable because it can selectively characterize the Co-Mo-S sites, even in the presence of other cobalt species that may not be interacting with the MoS2 phase. acs.orgethz.ch Furthermore, 1s3p RIXS has been used to track the evolution of cobalt's valence, coordination, and symmetry during the in-situ sulfurization of Co-Mo catalyst precursors, revealing the formation of intermediate cobalt oxy-sulfide species that are not detectable by conventional XAS. iucr.orgiucr.org

The power of RIXS lies in its ability to overcome the limitations of traditional XAS, where spectral features can be broadened by core-hole lifetime effects. ethz.ch The improved spectral resolution of RIXS allows for a more precise determination of the local electronic structure, including ligand-field and charge-transfer excitations.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ifpenergiesnouvelles.fr XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the study of cobalt-molybdenum compounds, XPS is crucial for determining the surface composition and the chemical states of cobalt and molybdenum. For instance, in Co-Mo catalysts supported on various materials, XPS has been used to quantify the surface atomic ratios of Co/Mo and to identify the different oxidation states of both metals. arabjchem.org The binding energies of the Co 2p and Mo 3d core levels are particularly informative. The Co 2p spectrum can help distinguish between different cobalt species, such as CoO, Co9S8, and the active Co-Mo-S phase, although careful analysis of binding energy shifts and peak shapes is required. arabjchem.orgosti.gov Similarly, the Mo 3d spectrum reveals the presence of different molybdenum oxidation states (e.g., Mo4+, Mo5+, Mo6+), which can be influenced by the catalyst preparation method and treatment conditions. acs.orgscielo.org.mx

XPS has also been instrumental in understanding the changes in surface composition of Co-Mo binary oxide catalysts under different reactive gas environments. rsc.org

ElementCore LevelBinding Energy (eV) ReferenceCompound/Catalyst System
CobaltCo 2p3/2~782Co2+ species in CoO on catalyst surfaces arabjchem.org
MolybdenumMo 3d5/2~233.2MoO3 rsc.org
CarbonC 1s284.6 - 285.0Contamination carbon for energy referencing ifpenergiesnouvelles.frarabjchem.org
SulfurS 2p~169.5Oxidized sulfur species rsc.org

Table 1: Representative XPS Binding Energies for Elements in Cobalt-Molybdenum Systems.

Raman Spectroscopy of Cobalt-Molybdenum Species

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. nih.gov It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

For cobalt-molybdenum compounds, Raman spectroscopy is a valuable tool for characterizing the structure of the molybdenum and cobalt species, particularly in their oxide and sulfide (B99878) forms. In sulfided Co-Mo catalysts, Raman spectra can identify the characteristic vibrational modes of MoS2-like structures. For example, unpromoted MoSx catalysts typically exhibit two prominent peaks around 380 cm-1 and 405 cm-1, which are assigned to the in-plane E12g and out-of-plane A1g vibrational modes of the MoS2 layer structure, respectively. researchgate.net The addition of cobalt as a promoter can lead to shifts and changes in the intensity of these bands, providing insights into the interaction between cobalt and the MoS2 phase. researchgate.net

In the case of molybdenum oxides, Raman spectroscopy can distinguish between different phases such as MoO2 and MoO3, which exhibit characteristic peaks related to Mo-O bending and stretching vibrations. researchgate.net For instance, characteristic Raman peaks for MoOxSy in a MoOxSy-CoPi composite have been observed at 310 cm-1 (E2g) and 355 cm-1 (A1g), which are attributed to first-order Raman vibration modes within S-Mo-S layers. nih.gov

Vibrational ModeWavenumber (cm⁻¹)AssignmentCompound/Catalyst System
E12g~380In-plane vibration of MoS2 layersSulfided MoSx catalysts researchgate.net
A1g~405Out-of-plane vibration of MoS2 layersSulfided MoSx catalysts researchgate.net
E2g~310First-order Raman vibration mode within S-Mo-S layersMoOxSy-CoPi composite nih.gov
A1g~355First-order Raman vibration mode within S-Mo-S layersMoOxSy-CoPi composite nih.gov

Table 2: Characteristic Raman Bands for Molybdenum Sulfide Species.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

In the study of cobalt-molybdenum catalysts, FTIR is often employed to investigate the nature of surface species and their interactions with probe molecules like carbon monoxide (CO). researchgate.net The adsorption of CO on the catalyst surface leads to characteristic IR absorption bands whose frequencies are sensitive to the nature of the adsorption site. For instance, on nitrided CoMo/Al2O3 catalysts, different IR bands for adsorbed CO have been attributed to CO adsorbed on Mo4+ cations and other surface sites. researchgate.net The shifts in the IR bands upon changes in treatment conditions or catalyst composition can provide valuable information about the electronic properties and coordination environment of the surface metal sites. researchgate.net FTIR can also be used to study the structural properties of the bulk catalyst material. nih.gov

Wavenumber (cm⁻¹)AssignmentCatalyst System
2179CO adsorbed on Mo4+ cationsNitrided CoMo/Al2O3 researchgate.net
2170Strongest IR band after nitridation at 723 KNitrided CoMo/Al2O3 researchgate.net

Table 3: FTIR Bands of CO Adsorbed on Nitrided Cobalt-Molybdenum Catalysts.

Diffraction Methods for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern that is unique to the crystal structure of the material.

For cobalt-molybdenum compounds, XRD is essential for identifying the crystalline phases present. nih.gov For example, in Co-Mo alloys, XRD can distinguish between the hexagonal close-packed (HCP) and face-centered cubic (FCC) phases of cobalt. scielo.brscielo.br In cobalt ferrite (B1171679) doped with molybdenum, XRD has been used to confirm the formation of an inverse spinel cubic phase and to determine the lattice parameters. acs.org

In the case of catalysts, XRD is used to characterize the crystalline structure of the support material (e.g., Al2O3) and the active phases. For instance, in CoMo/Al2O3 catalysts, XRD patterns can reveal the presence of crystalline MoO3 and Co3O4 in the calcined state. ijcce.ac.ir After sulfidation, the XRD patterns of unsupported cobalt-molybdenum sulfide catalysts often show a poorly crystalline structure characteristic of 2H-MoS2 with a low degree of stacking. researchgate.net The analysis of XRD peak positions and intensities allows for the identification of different phases and the estimation of crystallite size. researchgate.net

Compound/PhaseCrystal SystemSpace GroupLattice Parameters (Å)JCPDS Card No.
CoMoO4MonoclinicC2/ma=9.3792, b=6.3331, c=7.6281, β=115.832°-
Co3Mo3NCubicFd-3m-01-089-7953 acs.org
CoMoO4 (dehydrated)---00-021-0868 acs.org
MoOxSy-CoPiOrthorhombic--65-2421 nih.gov
CoPiOrthorhombic--01-078-6161 nih.gov

Table 4: Crystallographic Data for Selected Cobalt-Molybdenum Compounds.

X-ray Powder Diffraction (XRPD) and In-situ XRPD Studies

Microscopic and Imaging Techniques for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology, particle size, and aggregation state of cobalt-molybdenum compounds. SEM analysis reveals a wide variety of morphologies depending on the synthesis method and chemical composition.

Research has shown that Co-Mo compounds can be synthesized as aggregates of rounded particles, with typical diameters around 125 nm for Co₃Mo. researchgate.net Other preparations yield well-defined nanoparticles or nanorods. mdpi.comnih.gov For example, CoMoO₄ synthesized by a solid-state reaction method was shown to have a more uniform nanorod micromorphology and better crystallinity when using Co(NO₃)₂·6H₂O as the cobalt source compared to other salts. mdpi.com More complex, hierarchical structures have also been observed, such as flower-like microspheres assembled from ultrathin mesoporous nanosheets. mdpi.com In the development of catalysts, SEM is used to track morphological changes during synthesis; for instance, polyhedral ZIF-67 particles have been observed to transform into porous, wrinkled nanosheet-based materials upon reaction with ammonium (B1175870) molybdate (B1676688) to form a Co-Mo metal-organic framework (MOF). nih.gov The morphology is often pseudomorphic, meaning the shape of the final material, such as aggregated needles, is retained from the precursor through nitridation or carburization processes. acs.org

CompoundSynthesis MethodObserved MorphologyReference
CoMoPMOF-derivedPorous, wrinkled nanosheets nih.gov
CoMoO₄Sol-gelWell-defined nanoparticles nih.gov
Co₃MoFreeze-drying precursorAggregates of rounded particles (~125 nm diameter) researchgate.net
CoMoO₄Solid-state reactionNanorods mdpi.com
Co-Mo Mixed OxideHydrothermal & CalcinationFlower-like microspheres composed of nanosheets mdpi.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed analysis of the internal nanostructure, crystallinity, and lattice features of cobalt-molybdenum compounds. TEM images can confirm the ultrathin nature of nanosheets and reveal features such as porosity. nih.govcsic.es For instance, TEM analysis of CoMoP nanosheets derived from a MOF precursor confirmed their 2D ultrathin morphology and revealed the presence of numerous holes. csic.es

High-Resolution TEM (HRTEM) can visualize the atomic lattice fringes of a material. In one study, HRTEM images of CoMoP showed weak crystallinity with strong middle- to long-range disorder. nih.gov In another, the lattice spacing of cobalt nanoparticles on a molybdenum oxide film was measured to be 0.21 nm. acs.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides further information on the crystalline nature of the material. SAED patterns of CoMoO₄ microspheres revealed their single-crystalline nature, with diffraction spots indexed to specific crystal planes of the monoclinic structure. researchgate.net

CompoundTechniqueKey FindingsReference
CoMoPTEM, HRTEM, SAEDUltrathin nanosheet structure; weak crystallinity with middle/long-range disorder. nih.govsemanticscholar.org
Co-Mo NitrideTEM2D ultrathin nanosheet morphology with numerous pores. csic.es
Co on MoO₃₋ₓ filmHRTEMLattice spacing of Co nanoparticles measured at 0.21 nm. acs.org
CoMoO₄TEM, SAEDMicrosphere structure composed of nanoflakes; single-crystalline nature confirmed by diffraction spots. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDXS), typically coupled with SEM or TEM, is a standard technique for determining the elemental composition of a material. thermofisher.combruker.com It works by detecting characteristic X-rays emitted from the sample when struck by the electron beam, allowing for qualitative and quantitative analysis of the elements present. thermofisher.com

EDS analysis is crucial for confirming the successful incorporation of both cobalt and molybdenum into the final product and for determining their atomic ratio. In the synthesis of CoMoP nanosheets, EDS analysis was used to confirm a Co:Mo atomic ratio of approximately 4:1, which corresponds to the "Cobalt--molybdenum (1/4)" stoichiometry. nih.gov This same study demonstrated the utility of EDS in distinguishing between different samples, as a material synthesized with an alternative molybdenum source showed a much lower molybdenum content, with a Co/Mo ratio of 18.8. nih.gov EDS mapping can further provide a visual representation of the spatial distribution of elements, demonstrating that Co, Mo, and other elements like P or O are homogeneously distributed throughout the material's nanostructure. nih.govresearchgate.net

CompoundKey EDS FindingReported Atomic RatioReference
CoMoPConfirmed a Co/Mo ratio of 4.Co/Mo ≈ 4 nih.gov
Co-Mo NitrideRevealed an overall Co:Mo molar ratio of 3.2.Co/Mo = 3.2 csic.es
CoMoO₄Confirmed the elemental molar ratio of Co, Mo, and O.Co:Mo:O ≈ 1:1:4 researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Thermal Analysis for Phase Transitions and Material Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA), are vital for understanding the thermal stability and phase transitions of cobalt-molybdenum compounds as a function of temperature.

DTA and DSC measure the difference in heat flow between a sample and a reference as a function of temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) transitions. An early DTA study on the room-temperature phase of cobalt molybdate identified two distinct transitions upon heating: an exothermic event at 325°C and an endothermic one at 336°C, which did not reappear upon cooling, indicating an irreversible phase change. dtic.mil DSC has been used to study phase transitions in more complex Co-Mo containing systems, where minimums in the DSC curve under heating correspond to events such as γ + Co₃Mo → γ and γ → γ + B2 phase transitions. mdpi.com

Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing information on dehydration, decomposition, and reduction processes. TGA is often used to supplement in-situ XRD studies to correlate structural changes with mass loss events, such as the evolution of gaseous water from hydrated phases or the reduction of oxides. acs.orgacs.org For example, the thermal decomposition of CoMoO₄·nH₂O shows two main mass loss stages: one between 100-200°C for reversibly bound water and a second between 200-400°C corresponding to the loss of water from the crystal structure itself, leading to the formation of anhydrous β-CoMoO₄. acs.org

Thermogravimetry (TG)

Thermogravimetry (TG) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For cobalt-molybdenum compounds, TG is instrumental in studying the decomposition of precursors, the thermal stability of different phases, and the processes of reduction and oxidation.

The thermal decomposition of cobalt-molybdenum catalyst precursors, often prepared from salts like ammonium heptamolybdate and cobalt nitrate (B79036), can be monitored using TG. researchgate.net Studies have shown that the decomposition process occurs in distinct stages. For instance, initial weight loss up to 100-120°C is typically attributed to the evaporation of physically adsorbed water. scielo.org.mxcore.ac.uk Further heating leads to more complex decomposition events. In precursors containing organic additives like citric acid, a weight loss between 220°C and 410°C can be observed, corresponding to overlapping reactions such as the decomposition of the organic matrix and the partial dehydration and decomposition of the metal precursor salts. researchgate.net

The composition of the Co-Mo mixture significantly influences the decomposition pathway. For mixtures with low cobalt content, the decomposition pattern of ammonium heptamolybdate remains largely unchanged. researchgate.net However, with higher cobalt concentrations (10–90 mol% as Co₃O₄), the decomposition can be simplified from a multi-step to a single-step process. researchgate.net

The atmosphere under which the analysis is performed is also critical. Under an inert nitrogen flow, the thermal stability of the materials can be assessed. scielo.org.co For example, thermogravimetric analysis of CoMo/Nb₂O₅ catalysts under nitrogen shows the decomposition temperature of the precursors. scispace.com

Table 1: TG Data for Decomposition of Co-Mo Catalyst Precursors

Temperature Range (°C)EventSample Context
Up to 120Evaporation of adsorbed waterGeneral for various Co-Mo precursors scielo.org.mxcore.ac.uk
220 - 410Decomposition of organic additives and partial decomposition of metal saltsCitric acid-containing Co-Mo precursors researchgate.net
303 - 1073Thermal stability analysis under inert atmosphereCoMo/Nb₂O₅ catalysts scielo.org.co

Specialized Techniques for Active Site and Defect Probing

To understand the catalytic activity of cobalt-molybdenum compounds, it is essential to probe their active sites and defect structures. Specialized techniques offer the sensitivity required to investigate these nanoscale features.

Positron Annihilation Spectroscopy (PAS) for Vacancy Studies

Positron Annihilation Spectroscopy (PAS) is a non-destructive and highly sensitive technique for studying open-volume defects, such as vacancies and vacancy clusters, in materials. researchgate.netnih.gov When positrons are implanted into a solid, they can become trapped in these low-electron-density regions. researchgate.net The subsequent annihilation of the positron with an electron provides information about the size, concentration, and chemical environment of the defects. polimi.itscispace.com

The two primary PAS techniques are Positron Annihilation Lifetime Spectroscopy (PALS) and Doppler Broadening Spectroscopy (DBS). polimi.it

PALS measures the time between the positron's entry into the material and its annihilation. This lifetime is a direct measure of the electron density at the annihilation site and can be correlated to the size of the vacancy-type defects. polimi.it

DBS measures the Doppler shift of the annihilation gamma-rays, which provides information on the momentum distribution of the electrons at the annihilation site. This can be used to identify the chemical elements surrounding the defect. polimi.it

In the context of molybdenum-based materials, PAS provides direct information about the defect structure, including the concentration and type of vacancies. mdpi.com The positron lifetime spectrum can be fitted to identify different components corresponding to various annihilation locations, thus characterizing the defects. mdpi.com This technique is particularly valuable for identifying atomic-scale defects that are difficult to observe with traditional microscopy methods. mdpi.comrsc.org While specific PAS studies focused solely on the "Cobalt-molybdenum (1/4)" stoichiometry are not widely documented, the principles of the technique are broadly applicable to understanding vacancy defects in Co-Mo catalyst systems, which are crucial for their catalytic function. researchgate.net

Temperature Programmed Reduction (TPR) for Reducibility and Species Identification

Temperature Programmed Reduction (TPR) is a powerful technique used to characterize the reducibility of metal oxides in a catalyst. numberanalytics.com A sample is heated at a constant rate in a stream of a reducing gas, typically a mixture of H₂ and an inert gas like Ar or N₂, and the consumption of the reducing gas is monitored by a thermal conductivity detector (TCD). numberanalytics.comacademicjournals.org The resulting TPR profile, a plot of H₂ consumption versus temperature, provides a fingerprint of the reducible species present in the catalyst.

For Co-Mo catalysts, TPR is essential for identifying the different cobalt and molybdenum oxide species and understanding their interaction with the support and with each other. The reduction of these catalysts generally occurs in distinct temperature regions.

Low-Temperature Reduction (300-500°C): This region is often associated with the reduction of Mo⁶⁺ species to Mo⁴⁺. rsc.orgrepositorioinstitucional.mx For example, a peak around 500°C is attributed to the reduction of octahedral Mo⁶⁺ in oxomolybdate species to Mo⁴⁺. scielo.org.mx The reduction of Co₃O₄ to CoO can also occur in this range. rsc.org

High-Temperature Reduction (above 500°C): This region typically corresponds to the reduction of more stable species. The reduction of Mo⁴⁺ to metallic Mo occurs at very high temperatures, often above 800°C. rsc.org The reduction of cobalt species that interact strongly with the support, such as cobalt aluminate (CoAl₂O₄), also takes place at high temperatures (around 900°C or higher). rsc.org The reduction of Co²⁺ to Co⁰ can be observed at temperatures ranging from 871K to 970K, depending on the interaction with the support. rsc.org

The TPR profile is highly sensitive to the catalyst preparation method and the type of support used. For instance, CoMo catalysts prepared via colloidal synthesis can show lower reduction temperatures compared to those prepared by conventional impregnation, indicating weaker metal-support interactions and easier reducibility. rsc.org The addition of chelating agents can also influence the TPR profile by altering the dispersion and interaction of the metal species. researchgate.net

Table 3: TPR Peak Assignments for Co-Mo Catalysts

Temperature Range (°C)Reduction ProcessSpecies Involved
~300 - 350Co³⁺ → Co²⁺Co₃O₄ academicjournals.org
~482Mo⁶⁺ → Mo⁴⁺Octahedral Mo species rsc.org
~598 - 700Co²⁺ → Co⁰Co²⁺ species with weaker support interaction rsc.org
~845Mo⁴⁺ → Mo⁰Molybdenum species rsc.org
>900Co²⁺ → Co⁰CoAl₂O₄ (cobalt aluminate spinel) rsc.org

Catalytic Applications of Cobalt Molybdenum Compounds

Hydrodesulfurization (HDS) Catalysis by Cobalt-Molybdenum Sulfides

Cobalt-molybdenum (Co-Mo) sulfides are extensively utilized as catalysts in the hydrodesulfurization (HDS) process, a critical step in refining crude oil to produce cleaner fuels. oup.comrsc.org These catalysts are typically composed of molybdenum disulfide (MoS₂) promoted by cobalt atoms and supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃). acs.orgresearchgate.netsharif.edu The synergy between cobalt and molybdenum is crucial for the high catalytic activity observed in the removal of sulfur-containing compounds from petroleum feedstocks. academie-sciences.frresearchgate.net

Mechanisms of Sulfur Removal: Direct Desulfurization versus Hydrogenation Pathways

The removal of sulfur from organosulfur compounds during HDS over Co-Mo sulfide (B99878) catalysts proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). uu.nlmdpi.comau.dk

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bond within the sulfur-containing molecule. mdpi.comrsc.org For instance, in the HDS of thiophene, the DDS route leads to the formation of butadiene, which is subsequently hydrogenated to butane. mdpi.com This pathway is often associated with the coordinatively unsaturated sites (CUS) on the molybdenum atoms at the edges of the MoS₂ slabs. rsc.org

The Hydrogenation (HYD) pathway , on the other hand, involves the initial hydrogenation of the aromatic ring of the sulfur-containing compound, followed by the cleavage of the C-S bond. mdpi.comrsc.org In the case of thiophene, it is first hydrogenated to tetrahydrothiophene (B86538) (THT), which is then desulfurized to produce butane. mdpi.com For more complex molecules like dibenzothiophene (B1670422) (DBT), the HYD route is particularly important. nih.gov The addition of a cobalt promoter has been shown to accelerate the prehydrogenation steps, particularly on the sulfur-edge (S-edge) of the MoS₂ structure. rsc.org

The selectivity between the DDS and HYD pathways is influenced by several factors, including the specific organosulfur compound being treated, the reaction conditions, and the properties of the catalyst, such as the promoter type and the morphology of the active phase. nih.govacs.org For example, Ni-Mo catalysts tend to favor the HYD pathway more than Co-Mo catalysts. nih.gov

Role of Cobalt as a Promoter and Active Site Formation (CoMoS Phase)

The enhanced catalytic activity of Co-Mo catalysts compared to unpromoted MoS₂ is attributed to the formation of a unique active phase known as the "CoMoS phase". oup.comaip.org In this phase, cobalt atoms are located at the edges of the MoS₂ nanocrystallites. oup.comumich.edu The formation of this phase is crucial, and it is understood that molybdenum must be sulfided before cobalt to create the CoMoS structure. aip.org

The exact structure of the CoMoS active site has been a subject of extensive research. The "Co-Mo-S" model suggests that cobalt atoms decorate the edges of the MoS₂ slabs. oup.com Some studies propose that these active sites consist of dinuclear cobalt clusters. oup.com The interaction between cobalt and the MoS₂ edges leads to a modification of the electronic properties and the creation of highly active sites for HDS reactions.

The promoting effect of cobalt is multifaceted. It is believed to weaken the metal-sulfur bond strength, which facilitates the formation of sulfur vacancies, a key step in the catalytic cycle. rsc.org The addition of cobalt can also influence the morphology of the MoS₂ slabs, with some studies indicating that it enhances the stacking of MoS₂ layers. researchgate.net The optimal Co/Mo ratio is a critical parameter in catalyst preparation, as it dictates the number of active CoMoS sites formed. acs.orgresearchgate.net Typically, industrial catalysts have a Co/Mo atomic ratio between 0.3 and 0.5. acs.org

The nature of the cobalt precursor and the preparation method can also significantly impact the catalyst's activity by influencing the dispersion of the active metals and their interaction with the support. academie-sciences.frrsc.org

Hydrodesulfurization (HDS) Catalyst Data
Catalyst SystemSupportKey FindingReference
CoMoγ-Al₂O₃The CoMoS phase, with Co at the edges of MoS₂ particles, is the active site. oup.com
CoMoγ-Al₂O₃HDS activity is highly dependent on the Co/Mo ratio, with an optimal ratio leading to the highest reaction rate. researchgate.net
CoMoδ-Al₂O₃The type of alumina (B75360) support affects the dispersion of the active metal phase and, consequently, the HDS activity. sharif.edu
CoMoγ-Al₂O₃, TiO₂, SiO₂The method of promoter addition and the type of support influence the synergistic effect and overall HDS activity. academie-sciences.fr

Influence of Vacancies and Coordination Environment on HDS Activity

The catalytic activity of Co-Mo-S catalysts in HDS is intrinsically linked to the presence of sulfur vacancies and the coordination environment of the metal atoms at the active sites. acs.orgrsc.org The generally accepted mechanism posits that the first step in the HDS reaction is the creation of a sulfur vacancy on the catalyst surface. acs.org This vacancy then serves as a site for the adsorption of the sulfur-containing reactant molecule.

The formation of these vacancies is more favorable at the edges of the MoS₂ slabs, particularly at the corner sites, compared to the basal planes which are considered relatively inert. researchgate.netresearchgate.net DFT calculations have shown that the presence of cobalt as a promoter at the S-edge of MoS₂ makes the formation of a single sulfur vacancy more favorable. researchgate.net

The coordination environment of the cobalt promoter atoms is also a critical factor. While model systems on inert supports often show tetrahedral coordination for cobalt, studies on alumina-supported HDS catalysts have revealed an octahedral coordination of cobalt in the Co-Mo-S phase. acs.org This octahedral coordination is maintained during the catalytic cycle, with the reactant molecule filling the sulfur vacancy. acs.org

The morphology of the MoS₂ slabs, including their length and stacking, influences the number and type of active sites. researchgate.netacs.org For instance, a higher stacking number can lead to a greater proportion of "rim" sites (active in both hydrogenation and C-S bond cleavage) compared to "edge" sites (primarily active in C-S bond cleavage). researchgate.net This, in turn, can affect the selectivity of the catalyst towards either the DDS or HYD pathway. researchgate.net

Carbon Dioxide (CO₂) Conversion and Activation Catalysis

Cobalt-molybdenum compounds are also emerging as effective catalysts for the conversion and activation of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels. uwaterloo.camdpi.com This application is of significant interest for CO₂ utilization and the development of more sustainable chemical processes.

Reverse Water-Gas Shift (RWGS) Reaction Mechanisms and Kinetics

The reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O) is a key step in the conversion of CO₂ to synthesis gas (syngas), a mixture of CO and H₂, which can then be used to produce hydrocarbons and other chemicals via processes like Fischer-Tropsch synthesis. mdpi.com Cobalt-molybdenum catalysts, in both their oxide and carbide forms, have shown promise for this reaction. uwaterloo.camdpi.com

Studies on Co-Mo oxide catalysts suggest that the Co cation acts as a Lewis acid and, in conjunction with a neighboring oxygen vacancy, activates the CO₂ molecule. acs.org The reaction proceeds through a transition state where the cobalt interacts with the carbon atom of CO₂ while the oxygen vacancy facilitates the removal of an oxygen atom. acs.org

The kinetics of the RWGS reaction over Co-Mo catalysts are influenced by the catalyst composition and reaction conditions. For Co-Mo carbide catalysts, it has been proposed that a redox mechanism is the preferred pathway. researchgate.net In this mechanism, the rate-determining step is the dissociation of a hydroxyl (OH) group into a surface oxygen atom and a hydrogen atom. researchgate.net The active catalyst in this case is suggested to be the Mo edge with partial cobalt substitution and a specific sulfur coverage. researchgate.net

Catalyst Performance in Reverse Water-Gas Shift (RWGS) Reaction
CatalystSupportCO₂ Conversion (%)Temperature (°C)Key ObservationReference
Co-Na-MoSiO₂31.1200High CO₂ conversion with significant hydrocarbon selectivity. ucl.ac.uk
Co-Na-MoZSM-529.1200High CO₂ conversion with very high selectivity towards hydrocarbons. ucl.ac.uk
Co-Na-MoTiO₂13.5200Highest chain growth probability for hydrocarbon formation. ucl.ac.uk
Co-Na-MoCeO₂15.1200Moderate CO₂ conversion with a lower hydrocarbon to CO ratio. ucl.ac.uk
Co-Mo Nano Catalystγ-Al₂O₃78600High conversion of CO₂ primarily to CO (73%) and some methane (B114726) (5%). researchgate.net

Ethane-CO₂ Catalytic Coupling for Hydrocarbon Production

A promising application of cobalt-molybdenum catalysts is the catalytic coupling of ethane (B1197151) (C₂H₆) with CO₂ to produce more valuable hydrocarbons, such as ethylene (B1197577) and aromatics. acs.orgresearchgate.net This process simultaneously utilizes two abundant resources: ethane from shale gas and the greenhouse gas CO₂. researchgate.netresearchgate.net

In this reaction, the Co-Mo oxide catalyst is bifunctional, mediating both the activation of ethane and the reduction of CO₂. acs.org The activation of C-H bonds in ethane is a kinetically relevant step and requires reactive oxygen species that are generated from the activation of CO₂ via the RWGS reaction. acs.org This creates a coupled catalytic cycle where the rate of ethane conversion is directly dependent on the rate of the RWGS reaction. acs.org

The synergy between cobalt and molybdenum in CoMoOₓ moieties is crucial for this process. The cobalt cation acts as a Lewis acid, while a vicinal oxygen vacancy assists in the activation of CO₂. acs.org This mechanistic understanding allows for the design of dual-functional Co-Mo catalysts that can effectively couple ethane activation with CO₂ reduction, leading to increased turnovers and mitigating catalyst deactivation from coke formation. acs.org The co-fed CO₂ can also help reduce coke deposition through the reverse Boudouard reaction (CO₂ + C → 2CO), thereby enhancing catalyst stability. osti.gov

Synergistic Catalytic Roles in CO₂ Activation and C-H Bond Activation

The catalytic coupling of carbon dioxide (CO₂) reduction and alkane activation, such as in the oxidative dehydrogenation of ethane (C₂H₆), represents a significant pathway for producing value-added chemicals while utilizing a greenhouse gas. In this context, cobalt-molybdenum oxides (CoMoOₓ) have demonstrated notable efficacy, driven by a synergistic relationship between the cobalt and molybdenum centers that facilitates the dual activation of CO₂ and C-H bonds. acs.orgresearcher.life

Efficient activation of CO₂ within the RWGS cycle is paramount as it maintains a higher oxygen content in the CoMoOₓ moieties. This, in turn, leads to more effective C-H bond activation in ethane and promotes the oxidation of coke precursors, thereby enhancing turnover rates and mitigating catalyst deactivation. acs.org

Mechanistic studies have elucidated the specific roles of the metal centers. The cobalt cation functions as a Lewis acid site. In conjunction with an adjacent oxygen vacancy, the Co site activates the CO₂ molecule. This occurs via a "Vacancy route," which proceeds through a kinetically significant transition state, described as [Co···C(O)═O···□(vacancy)···Mo]‡. In this state, the cobalt atom interacts with the carbon of the CO₂, while the oxygen vacancy abstracts one of the oxygen atoms from CO₂. acs.org The result of these kinetically coupled cycles is that the conversion rates for ethane dehydrogenation and reforming are directly dependent on the rate of the RWGS reaction. acs.org This understanding of rate coupling and the dual functionality of the Co-Mo sites has been instrumental in the rational design of effective CoMoOₓ catalysts for the concurrent activation of C-H bonds and reduction of CO₂. acs.orgresearcher.life

Ammonia (B1221849) Synthesis Catalysis using Cobalt-Molybdenum Nitrides

Cobalt-molybdenum nitrides have emerged as one of the most promising classes of catalysts for ammonia synthesis, exhibiting activities that can surpass the conventional multipromoted iron catalysts used in the Haber-Bosch process. d-nb.inforesearchgate.net The unique structure and electronic properties of these bimetallic nitrides make them highly effective for the demanding task of N₂ dissociation.

Active Phases and Structure-Property Relationships in Ammonia Synthesis

The catalytic activity of cobalt-molybdenum nitride systems is intrinsically linked to their phase composition. The active material is not a single compound but rather a mixture of two key phases: Co₂Mo₃N and Co₃Mo₃N . d-nb.info The synthesis process, typically involving the ammonolysis of a cobalt molybdate (B1676688) hydrate (B1144303) (CoMoO₄·3/4H₂O) precursor, results in the formation of these two nitride phases. d-nb.infomdpi.com

Of the two, Co₃Mo₃N is frequently identified as a highly active phase for ammonia synthesis. researchgate.netpreprints.orgmdpi.com Its structure is characterized by a hexagonal arrangement of Co₈ clusters embedded within a molybdenum nitride framework, creating a bifunctional catalyst where both the distinct metal clusters and the metal-support interactions play a role. preprints.orgmdpi.com The mechanism of action is thought to involve a Mars-van Krevelen type process, where lattice nitrogen from the nitride structure reacts with hydrogen to form ammonia. The resulting nitrogen vacancies on the catalyst surface are then replenished by nitrogen from the gas phase. d-nb.info

Thermal Stability and Deactivation Mechanisms in Ammonia Synthesis Catalysts

While highly active, the industrial application of cobalt-molybdenum nitride catalysts is hindered by concerns regarding their long-term stability under demanding process conditions, which include high temperatures and pressures. d-nb.info Several deactivation mechanisms have been identified through stability tests.

A primary cause of deactivation, particularly in promoted catalysts, is the collapse of the porous structure. mdpi.commdpi.com This structural degradation is attributed to a phase transformation where the Co₂Mo₃N phase is converted into the Co₃Mo₃N phase during the reaction. mdpi.commdpi.com This conversion leads to a loss of specific surface area and a reduction in the number of active sites, resulting in a significant drop in catalytic activity, with losses of around 30% being reported after thermal stress tests at 650 °C. mdpi.com

Another deactivation pathway involves the reaction of the active nitride phases with hydrogen. Under a pure hydrogen atmosphere, the Co₃Mo₃N phase can decompose into a nitrogen-lean phase, Co₆Mo₆N . d-nb.infochemicalpapers.com This transformation represents a loss of the catalytically crucial lattice nitrogen. The Co₂Mo₃N phase, however, appears to be more stable under these reductive conditions. d-nb.info Furthermore, prolonged operation at high temperatures can lead to a gradual decrease in the BET surface area due to sintering, which also contributes to a decline in activity. mdpi.com

Table 1: Summary of Stability and Deactivation Studies on Co-Mo Nitride Catalysts
Catalyst SystemTest ConditionsObserved Deactivation MechanismOutcomeReference
Unpromoted Co₂Mo₃N/Co₃Mo₃N700 °C, N₂/H₂ mixtureStable phase compositionThe catalyst mixture was stable under simulated synthesis conditions at high temperature. d-nb.info
Unpromoted Co₃Mo₃N700 °C, Pure H₂Phase decompositionCo₃Mo₃N transformed into the nitrogen-lean Co₆Mo₆N phase. d-nb.info
K-promoted Co₂Mo₃N/Co₃Mo₃NHeating to 650 °C in N₂/H₂Phase transformation and pore collapseDeactivation was caused by the conversion of Co₂Mo₃N to Co₃Mo₃N, leading to a loss of porous structure. mdpi.commdpi.com
Cs-promoted Co₃Mo₃N600 °C, N₂/H₂ mixture, 24hSintering/Surface Area LossBET surface area decreased by approximately half, with a gradual decrease in activity after an initial induction period. mdpi.com

Promotional Effects in Cobalt-Molybdenum Nitride Catalysts

To enhance both the activity and stability of cobalt-molybdenum nitride catalysts, promoters are essential. Alkali metals, particularly potassium (K) and cesium (Cs), have been shown to be highly effective electronic promoters. researchgate.net The addition of an optimal amount of Cs or K can cause a substantial increase in catalytic activity compared to the unpromoted material. researchgate.netmdpi.com Cesium is generally found to be a more effective promoter than potassium. researchgate.net

The promotional effect of alkali metals is twofold:

Electronic Effect : Alkali metals are strong electron donors. mdpi.com This property modifies the electronic character of the catalyst's active surface. It is suggested that this electronic modification can either increase the rate of N₂ dissociation or influence the surface coverage of ammonia synthesis intermediates (NHₓ), promoting their desorption and freeing up active sites. mdpi.com

Structural Effect : Promoters also influence the phase composition and structure of the catalyst. For instance, potassium has been found to facilitate the formation of the Co₂Mo₃N phase during synthesis. mdpi.com However, this effect is concentration-dependent. While an optimal concentration (e.g., up to 1.5 wt% potassium) enhances activity, excessive amounts can be detrimental. mdpi.com High concentrations of potassium can induce the conversion of the beneficial Co₂Mo₃N phase into Co₃Mo₃N under reaction conditions, accelerating the deactivation process it was meant to prevent. mdpi.com

In addition to electronic promoters, structural promoters like chromium (Cr) have also been investigated. Chromium can act as a structural stabilizer, helping to maintain the surface area and stability of the catalyst. d-nb.info The development of an optimal promoter system, potentially combining electronic and structural promoters, is key to unlocking the full potential of cobalt-molybdenum nitride catalysts for industrial ammonia synthesis. mdpi.com

Table 2: Effect of Potassium Promoter on Co-Mo Nitride Catalyst Properties
Potassium Content (wt%)Relative Catalytic ActivityKey Structural ObservationReference
0 (Unpromoted)ReferenceVirtually unaffected by thermostability tests. mdpi.com
Up to 1.5Increased (by ~50% for most active catalyst)Potassium facilitates the formation of the Co₂Mo₃N phase. mdpi.commdpi.com
> 1.5Decreased (below unpromoted)Collapse of pores attributed to the K-induced transformation of Co₂Mo₃N into Co₃Mo₃N. mdpi.com

Other Catalytic Reactions and Fundamental Mechanisms

Higher Alcohols Synthesis (HAS) over Cobalt-Molybdenum Carbides

Beyond nitrides for ammonia synthesis, cobalt-molybdenum carbides have been investigated as effective catalysts for the synthesis of higher alcohols (C₂₊OH) from syngas (a mixture of CO and H₂). researchgate.netsciengine.com For this application, the active catalytic material is typically a supported molybdenum carbide (Mo₂C), promoted with both cobalt and an alkali metal like potassium. sciengine.com

In this system, the different components play distinct and synergistic roles. Molybdenum carbide itself provides a platform for the reaction, with activity similar to some noble metals. sciengine.com The addition of cobalt is crucial as it promotes the carbon chain growth necessary to form alcohols beyond methanol (B129727). sciengine.com Potassium acts as a promoter that greatly enhances the selectivity towards alcohols over the competing formation of hydrocarbons. sciengine.com

Research on carbon nanotube-supported catalysts has shown that the molar ratios of the components are critical for performance. The formation of specific bimetallic carbide phases, such as Co₃Mo₃C , and potassium-molybdenum-carbon sites (K-Mo-C) is believed to be important for maximizing the yield of higher alcohols. sciengine.com A synergistic effect between cobalt and molybdenum is observed, with an optimal Mo/Co molar ratio leading to the highest selectivity for ethanol (B145695) and other higher alcohols. sciengine.com Characterization has shown that modifying supports, for example with boron, can lead to smaller molybdenum carbide crystallites, which may be responsible for higher catalytic activity. researchgate.net One study achieved an alcohol selectivity of 46.7% at a CO conversion of 31.8%, demonstrating the potential of this catalytic system. researchgate.net

Table 3: Research Findings on Co-Mo Carbide Catalysts for Higher Alcohol Synthesis
Catalyst SystemSupportKey FindingsPerformance HighlightReference
K-Co-Mo₂CCarbon Nanotubes (CNTs)The Mo/Co and K/Mo molar ratios are critical. Formation of Co₃Mo₃C and K-Mo-C sites enhances C₂₊OH selectivity.Maximum C₂₊OH selectivity obtained at a Mo/Co ratio of 1.66. sciengine.com
Co-K-Mo₂CBoron-modified Al₂O₃Boron-modified support resulted in smaller Mo₂C crystallites, potentially increasing activity.46.7% alcohol selectivity at 31.8% CO conversion. researchgate.net
K-Co-Mo₂Cɣ-AluminaAcid sites on the alumina support aided dispersion of the potassium promoter. Co promotion shifted selectivity towards higher alcohols.Co promotion reduced methanol concentration and favored higher alcohols. researchgate.net

Hydrodenitrogenation (HDN) Applications

Cobalt-molybdenum (Co-Mo) catalysts are extensively utilized in the hydrodenitrogenation (HDN) process, a critical step in refining crude oil to remove nitrogen-containing compounds. researchgate.net These nitrogen compounds can cause catalyst poisoning in subsequent refining processes and contribute to the formation of harmful nitrogen oxides (NOx) during fuel combustion. researchgate.netcolumbia.edu The most common Co-Mo catalysts for HDN consist of molybdenum disulfide (MoS₂) promoted by cobalt, supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃). researchgate.netcolumbia.eduethz.ch

The mechanism of HDN over Co-Mo catalysts is complex and involves multiple reaction steps. It is generally accepted that the nitrogen-containing heterocyclic compounds are first hydrogenated, followed by the cleavage of the carbon-nitrogen (C-N) bond. researchgate.net The active sites for these reactions are believed to be located at the edges and corners of the MoS₂ slabs, where the presence of cobalt as a promoter significantly enhances the catalytic activity. ethz.ch This "Co-Mo-S" phase is considered the most active form of the catalyst. ethz.ch

Research has shown that the effectiveness of Co-Mo catalysts in HDN can be influenced by various factors, including the Co/Mo ratio, the nature of the support material, and the reaction conditions. For instance, a Co₃Mo₃C/MCM-41 catalyst demonstrated high HDN activity, achieving an 80% conversion of 3-methylpyridine (B133936) at 260°C. researchgate.net The removal of nitrogen from heavy feedstocks is a challenging process, and Co-Mo catalysts play a crucial role in achieving the desired fuel quality. researchgate.net It is generally observed that HDN is a more difficult reaction to catalyze than hydrodesulfurization (HDS), as it often requires initial hydrogenation of the nitrogen-containing ring before C-N bond scission can occur. researchgate.net

Asymmetric Hydrogenation of Organic Substrates

While cobalt-molybdenum catalysts are primarily known for their application in hydrotreating reactions, research into their use for asymmetric hydrogenation is an emerging area. Asymmetric hydrogenation is a key process in the synthesis of chiral compounds, which are important in pharmaceuticals and fine chemicals.

Although direct evidence for the use of "Cobalt-molybdenum (1/4)" in asymmetric hydrogenation is limited in the provided search results, the broader field of bimetallic catalysts offers insights. The synergy between two different metals can lead to unique electronic and geometric properties that can be exploited for enantioselective reactions. The development of chiral ligands that can effectively coordinate with both cobalt and molybdenum on a support surface would be a critical step in designing effective asymmetric hydrogenation catalysts.

Further research is needed to explore the potential of specifically tailored cobalt-molybdenum systems for this application. This could involve the synthesis of chiral Co-Mo complexes or the use of chiral supports to induce enantioselectivity.

Selective Oxidation Reactions over Molybdenum-Promoted Cobalt Oxides

Molybdenum-promoted cobalt oxides have shown significant promise as catalysts for selective oxidation reactions. These reactions are fundamental in the chemical industry for the production of a wide range of valuable chemicals. The addition of molybdenum to cobalt oxide can significantly modify its structural, electronic, and redox properties, leading to enhanced catalytic performance.

One notable application is in the selective synthesis of 2-substituted benzimidazoles. Research has demonstrated that substituting high-valent molybdenum ions (Mo⁶⁺) into the cobalt oxide lattice can increase the catalyst's surface area, create more surface oxygen vacancies, and modify its redox properties, all of which contribute to higher catalytic activity and selectivity. osti.gov A study found that the catalytic activity increased with molybdenum concentration up to an optimal amount of 3% Mo incorporation. osti.gov

Support Effects and Catalyst Design Principles for Cobalt-Molybdenum Systems

Role of Support Materials (e.g., Al₂O₃, Carbon Nanotubes, Biochar, Nickel Foam)

Alumina (Al₂O₃) : Alumina, particularly its γ-phase, is the most conventional support for Co-Mo catalysts in hydrotreating applications. researchgate.netcolumbia.eduethz.chsharif.edu Its high surface area, thermal stability, and appropriate acidity make it an effective platform for dispersing the Co-Mo sulfide active phase. sharif.eduresearchgate.net The interaction between the metal oxides and the alumina support influences the formation of the active "Co-Mo-S" phase. researchgate.net However, strong metal-support interactions can sometimes hinder the complete sulfidation of the metal oxides, which is crucial for catalytic activity. sharif.edu Different crystalline phases of alumina, such as γ-Al₂O₃ and δ-Al₂O₃, can impact the dispersion of the active metals and, consequently, the catalyst's performance. sharif.edu

Carbon Nanotubes (CNTs) : Carbon nanotubes have emerged as a promising alternative support material due to their unique properties, including high surface area, excellent thermal and chemical stability, and tunable surface chemistry. ekb.egacs.orgutep.eduacs.org The hydrophobic surface of CNTs can facilitate the sulfidation of the metal species due to weaker metal-support interactions compared to alumina. ekb.eg Functionalization of CNTs, for example, through acid treatment, can create surface groups that enhance the dispersion of cobalt and molybdenum. ekb.egutep.edu Studies have shown that Co-Mo catalysts supported on CNTs can exhibit higher hydrodesulfurization (HDS) activity compared to their alumina-supported counterparts. ekb.egacs.org

Biochar : Biochar, a carbon-rich material derived from the pyrolysis of biomass, is being explored as a sustainable and low-cost support for catalysts. mdpi.comnih.gov Its porous structure and surface chemistry can be tailored by controlling the pyrolysis conditions and activation methods. mdpi.com Biochar has been successfully used as a support for cobalt-molybdenum carbide catalysts in the hydroprocessing of bio-oils. researchgate.net Nitrogen-doped biochar has also been shown to be an effective support for Co-Mo₂C catalysts, achieving high rates of sulfur and nitrogen removal. researchgate.net

Strategies for Enhancing Catalyst Stability and Activity

Improving the stability and activity of cobalt-molybdenum catalysts is a continuous area of research, driven by the need for more efficient and durable catalytic processes.

Promotion and Doping : The addition of promoters is a well-established strategy to enhance the activity of Co-Mo catalysts. Cobalt itself acts as a promoter for molybdenum sulfide in hydrotreating catalysts. ethz.ch Other elements can also be introduced to further boost performance. For instance, doping with elements like phosphorus or boron has been explored to modify the catalyst's acidity and the dispersion of the active phase. bohrium.com The introduction of non-metallic elements like nitrogen or sulfur into the catalyst structure can also modulate its electronic properties and create more active sites. rsc.org

Control of Synthesis Method : The method used to prepare the catalyst significantly impacts its final properties. Techniques like co-impregnation, sequential impregnation, and the use of chelating agents are employed to control the interaction between cobalt and molybdenum and their dispersion on the support. google.comacs.org For example, the order of impregnation (Co-first or Mo-first) on carbon nanotubes can affect the final catalytic activity in HDS. acs.org Microwave-assisted synthesis and low-temperature phosphating are other methods used to create specific catalyst structures. mdpi.comrsc.org

Structural Control and Morphology : Creating specific nanostructures can lead to catalysts with higher activity and stability. For example, designing catalysts with a high specific surface area and a porous structure can provide more accessible active sites. researchgate.net The formation of heterostructures, such as Mo₄P₃@CoP on nickel foam, can lead to synergistic effects between the different components, enhancing charge transfer and catalytic activity. mdpi.com The thermal stability of the catalyst is also a critical factor, especially in high-temperature reactions. The formation of stable phases like cobalt molybdenum nitrides (Co₂Mo₃N and Co₃Mo₃N) is important for applications like ammonia synthesis. d-nb.info

Modification of Support : Modifying the support material can also lead to improved catalyst performance. For example, acid treatment of carbon-mineral materials derived from sapropel has been shown to increase the specific surface area and create acidic centers, which in turn enhances the activity of the supported Co-Mo catalyst. aip.org

Interactive Data Table: Research Findings on Cobalt-Molybdenum Catalysts

Catalyst SystemApplicationKey Finding
Co₃Mo₃C/MCM-41Hydrodenitrogenation (HDN)Achieved 80% conversion of 3-methylpyridine at 260°C. researchgate.net
Molybdenum-promoted Cobalt OxideSelective oxidationCatalytic activity for 2-substituted benzimidazole (B57391) synthesis increased with Mo up to 3% incorporation. osti.gov
Co-Mo/CNTHydrodesulfurization (HDS)Mo-first sequential impregnation on CNT support resulted in the highest DBT conversion (81.5%). acs.org
Mo₄P₃@CoP/NFElectrocatalysis (Water Splitting)Showed excellent HER/OER performance, requiring only 72 mV and 238 mV to reach 10 mA/cm² for HER and OER, respectively. mdpi.com
Co-Mo₂C/N-doped biocharHydrotreatingAchieved 99.6% sulfur removal and 89.3% nitrogen removal. researchgate.net

Electrochemical Applications of Cobalt Molybdenum Compounds

Hydrogen Evolution Reaction (HER) Electrocatalysis

The hydrogen evolution reaction (HER) is a cornerstone of electrochemical water splitting for hydrogen production, a clean and renewable energy carrier. Co-Mo based materials have emerged as cost-effective and highly active electrocatalysts for this reaction.

The Volmer step is the initial discharge step where a proton (in acidic solution) or a water molecule (in alkaline solution) reacts with an electron at an active site () on the catalyst surface to form an adsorbed hydrogen atom (H). rsc.orgrsc.org

Acidic: H₃O⁺ + e⁻ + * → H* + H₂O rsc.org

Alkaline: H₂O + e⁻ + * → H* + OH⁻ rsc.org

Following the Volmer step, the adsorbed hydrogen can form molecular hydrogen (H₂) through two possible pathways:

The Heyrovsky step involves the electrochemical desorption where an adsorbed hydrogen atom reacts with another proton (or water molecule) and an electron to produce H₂. rsc.orgrsc.org

Acidic: H* + H₃O⁺ + e⁻ → H₂ + H₂O + * rsc.org

Alkaline: H* + H₂O + e⁻ → H₂ + OH⁻ + * rsc.org

The Tafel step is a chemical recombination step where two adsorbed hydrogen atoms on the catalyst surface combine to form H₂. rsc.orgrsc.org

Acidic and Alkaline: H* + H* → H₂ + 2* rsc.org

The dominant mechanism on cobalt-molybdenum electrocatalysts is often the Volmer-Heyrovsky mechanism . royalsocietypublishing.orgaip.org The rate-determining step, whether it's the initial proton adsorption (Volmer) or the subsequent electrochemical desorption (Heyrovsky), can be influenced by the catalyst's composition and structure. royalsocietypublishing.org For instance, in Co-promoted MoP nanoparticles, the addition of cobalt was found to facilitate the Volmer step. bohrium.com In contrast, for a Co₀.₅Mo₀.₅P catalyst, the electrochemical desorption of adsorbed hydrogen (Heyrovsky step) was identified as the rate-determining step. royalsocietypublishing.org

The morphology and nanostructure of cobalt-molybdenum compounds play a critical role in their HER performance by influencing the number of active sites, charge transfer kinetics, and electrolyte accessibility.

Nanoparticles and Nanosheets: The synthesis of Co-Mo compounds as nanoparticles and nanosheets significantly increases the surface area, exposing more active sites for the HER. For example, cobalt-promoted molybdenum phosphide (B1233454) nanoparticles demonstrated enhanced HER activity due to reduced particle size and improved charge transfer. bohrium.com Similarly, cobalt molybdenum diselenide microspheres composed of nanosheets have been investigated for HER. researchgate.net

Hierarchical and Porous Structures: Three-dimensional hierarchical and porous structures are beneficial for efficient mass transport and bubble release. Cobalt molybdenum oxide hydrate (B1144303) (CoMoO₄·nH₂O) with a 3D hierarchical nanostructure grown on nickel foam showed remarkable HER performance. acs.org The porous nature of materials like cobalt molybdenum nitride supported on nitrogen-doped carbon nanosheets enables fast reaction kinetics and enhanced stability. csic.es

Heterostructures: The creation of heterojunctions at the interface of different phases or materials can lead to synergistic effects that boost catalytic activity. A three-phase heterostructure of orthorhombic CoSe₂, cubic CoSe₂, and MoSe₂ exhibited good HER performance due to interfacial interactions. researchgate.net The interface in cobalt molybdenum suboxides (CoO/CoMoO₃/Co₂Mo₃O₈) has also been shown to enhance bifunctional electrocatalytic activity. rsc.org

The ratio of cobalt to molybdenum is a crucial parameter that can be tuned to optimize the electronic structure, number of active sites, and ultimately the HER activity and stability of the catalyst.

Research has shown that the HER activity of hybrid catalysts based on cobalt phosphide (CoP) and molybdenum phosphide (MoP) exhibits a volcano-shaped dependence on the Co/Mo ratio, with the maximum activity observed at a Co/Mo ratio of 1. royalsocietypublishing.orgroyalsocietypublishing.org This optimal ratio led to the formation of a ternary interstitial hexagonal CoMoP₂ crystal phase, which was found to be responsible for the enhanced electrochemical activity. royalsocietypublishing.org

Similarly, in cobalt molybdenum oxide systems, the Co:Mo molar ratio significantly affects the HER activity. nih.gov By systematically varying the Co/Mo ratio in cobalt molybdenum suboxides, an optimized composition (CMO-1.25) was identified that exhibited excellent HER and OER activity. rsc.org In another study on molybdenum and vanadium-codoped cobalt carbonate nanosheets, the optimal V:Mo:Co mole ratio of 1:0.5:0.5 was found to be most effective for HER. mdpi.com

This tunability allows for the fine-tuning of the catalyst's properties to achieve a balance between activity and stability for long-term operation. For instance, a Co₀.₅Mo₀.₅P catalyst demonstrated high stability and a Faradaic efficiency of 98% after 60 minutes of operation. royalsocietypublishing.org

The kinetics of the HER on cobalt-molybdenum electrocatalysts are typically evaluated by analyzing the overpotential required to drive the reaction and the Tafel slope derived from polarization curves.

The overpotential (η) is the additional potential beyond the thermodynamic equilibrium potential required to achieve a certain current density. A lower overpotential at a specific current density (e.g., 10 mA cm⁻²) indicates a more efficient catalyst. Cobalt-molybdenum compounds have shown promisingly low overpotentials. For example, Co₀.₅Mo₀.₅P exhibited an overpotential of 165 mV to reach 10 mA cm⁻², and silver-decorated Co₂Mo₃O₈ nanosheets required only 55.5 mV in alkaline media. royalsocietypublishing.orgaip.org

The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density) and provides insight into the HER mechanism's rate-determining step.

A Tafel slope of ~30 mV dec⁻¹ suggests the Tafel step is rate-limiting. rsc.org

A slope of ~40 mV dec⁻¹ points to the Heyrovsky step being rate-limiting. rsc.org

A slope of ~120 mV dec⁻¹ indicates the Volmer step is the slowest.

For many cobalt-molybdenum catalysts, the Tafel slope falls in a range that suggests the Volmer-Heyrovsky mechanism is operative. For instance, a Co₀.₅Mo₀.₅P catalyst had a Tafel slope of 60.5 mV dec⁻¹, indicating that the electrochemical desorption of hydrogen significantly influences the reaction kinetics. royalsocietypublishing.org Silver-decorated Co₂Mo₃O₈ showed a Tafel slope of 63.8 mV dec⁻¹ in alkaline media. aip.org These values suggest favorable HER kinetics on these materials.

Interactive Data Table: HER Performance of Various Cobalt-Molybdenum Catalysts

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Co₀.₅Mo₀.₅P0.1 M HClO₄16560.5 royalsocietypublishing.org
Co-Mo-O@C/NFAlkaline-- nih.gov
Co₂Mo₃O₈-Ag1 M KOH55.563.8 aip.org
Co₂Mo₃O₈-Ag1 M PBS63.281.8 aip.org
Co₂Mo₃O₈-Ag0.5 M H₂SO₄68.278.1 aip.org
CMO-1.251 M KOH5263 rsc.org
CoMoS@CP0.5 M H₂SO₄171- nih.gov
CoMoS@CP1 M KOH177- nih.gov

Note: "-" indicates data not provided in the source.

Role of Cobalt-to-Molybdenum Ratio in HER Activity and Stability

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction (OER) is the anodic half-reaction in water splitting and is often the kinetic bottleneck due to its complex four-electron transfer process. Cobalt-molybdenum compounds have also shown promise as efficient electrocatalysts for the OER.

4OH⁻ → O₂ + 2H₂O + 4e⁻

Two primary mechanisms are proposed for the OER on metal oxide surfaces: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM).

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway where all reaction intermediates are adsorbed onto the metal active sites on the catalyst surface. rsc.orgmdpi.com It involves four concerted proton-electron transfer steps. rsc.org In alkaline solution, the steps are generally considered as:

M + OH⁻ → M-OH + e⁻

M-OH + OH⁻ → M-O + H₂O + e⁻

M-O + OH⁻ → M-OOH + e⁻

M-OOH + OH⁻ → M + O₂ + H₂O + e⁻

Here, 'M' represents a metal active site. This mechanism is essentially a redox process involving the metal cations of the catalyst. nih.gov

The Lattice Oxygen Mechanism (LOM) involves the direct participation of oxygen atoms from the catalyst's crystal lattice in the formation of O₂. rsc.orgupc.edu This mechanism is particularly relevant for certain metal oxides where the lattice oxygen can be activated. The process often involves the formation of oxygen vacancies, which are then refilled by hydroxide (B78521) ions from the electrolyte. rsc.orgupc.edu The LOM can bypass the formation of the *OOH intermediate, which is often a rate-limiting step in the AEM, potentially leading to enhanced OER activity. rsc.org Doping cobalt oxide with a more electronegative element like molybdenum can facilitate the participation of lattice oxygen in the OER, thereby promoting the reaction. upc.edu

The choice between the AEM and LOM pathways depends on factors such as the catalyst's electronic structure, the strength of the metal-oxygen bond, and the applied potential. mdpi.com

Overpotential and Tafel Slope Characterization for OER Kinetics

Oxygen Reduction Reaction (ORR) Electrocatalysis

Cobalt-molybdenum compounds have also emerged as effective and inexpensive electrocatalysts for the Oxygen Reduction Reaction (ORR), a critical process in fuel cells and metal-air batteries. rsc.orgoup.com These materials offer a promising alternative to costly platinum-based catalysts. rsc.org

Different forms of Co-Mo materials have demonstrated significant ORR activity. Porous Co₃Mo₃N is recognized as an efficient multifunctional electrocatalyst for ORR, as well as OER and HER. nih.gov The high ORR performance is attributed to the availability of both cobalt and molybdenum d-states which enhance the reaction kinetics. nih.gov Similarly, cobalt molybdenum telluride (CMT) exhibits remarkable ORR activity, proceeding through a four-electron reduction pathway to form water as the dominant product, which is the desired mechanism for high-efficiency energy conversion. mdpi.commst.edu

Researchers have synthesized specific nanostructures to optimize ORR performance. Porous Co–Mo-ON alloy nanodendrites supported on nitrogen-doped graphene (Co–Mo-ON/NG) show high ORR activity and stability in both acidic and alkaline conditions. rsc.org These nanodendrites display favorable onset potentials of 0.710 V in 0.5 M H₂SO₄ and 0.915 V in 0.1 M KOH. rsc.org The superior performance is credited to the synergistic effects between the components, the high intrinsic surface area, and the exposure of catalytic facets. rsc.org Doping is another strategy to boost activity; a Mn-doped Co₃(Mo₀.₉Mn₀.₁)₃C catalyst showed remarkable activity for both OER and ORR, highlighting its potential for rechargeable metal-air batteries. oup.com

The following table presents key findings on the ORR performance of select cobalt-molybdenum materials.

Electrocatalyst MaterialKey ORR Performance MetricElectrolyteReference
Cobalt Molybdenum Telluride (CMT)Four-electron reduction pathwaySimulated Seawater mdpi.commst.edu
Porous Co₃Mo₃NHigh activity, comparable to Pt/CAlkaline Solution nih.gov
Co–Mo-ON/NG NanodendritesOnset Potential: 0.915 V0.1 M KOH rsc.org
Co–Mo-ON/NG NanodendritesOnset Potential: 0.710 V0.5 M H₂SO₄ rsc.org
Mn-doped Co₃(Mo₀.₉Mn₀.₁)₃CRemarkable bifunctional ORR/OER activity5 M KOH oup.com

This table summarizes the Oxygen Reduction Reaction (ORR) performance of different cobalt-molybdenum based electrocatalysts as reported in recent literature.

Bifunctional and Trifunctional Cobalt-Molybdenum Electrocatalysts for Overall Water Splitting

For practical water electrolysis, which involves both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), bifunctional electrocatalysts that are active for both reactions are highly desirable as they simplify the system design and reduce costs. rsc.org Some advanced Co-Mo materials even exhibit trifunctional activity, efficiently catalyzing HER, OER, and ORR.

Several Co-Mo-based compounds have been identified as potent bifunctional or trifunctional catalysts.

Cobalt Molybdenum Telluride (CMT): Identified as an efficient trifunctional electrocatalyst, CMT demonstrates superior activity for OER, HER, and ORR in alkaline seawater. mdpi.commst.edu

Porous Co₃Mo₃N: This single-phase material acts as an excellent multifunctional electrocatalyst for OER, ORR, and HER in alkaline solutions, with performance comparable to precious metal catalysts like RuO₂ and Pt/C. nih.gov

Cobalt Molybdenum Selenides (CoSe₂/MoSe₂): These hierarchical structures show outstanding bifunctional performance. frontiersin.org An electrolyzer built with CoSe₂/MoSe₂ as both anode and cathode required a cell voltage of only 1.63 V to reach 10 mA·cm⁻². frontiersin.org

These examples underscore the versatility of cobalt-molybdenum compounds as effective catalysts for multiple key electrochemical reactions, making them strong candidates for various energy conversion and storage technologies. nih.govmst.edu

When using seawater or industrial wastewater containing chloride ions as the electrolyte for water splitting, a significant challenge is the competing anodic chlorine evolution reaction (ClER), which reduces the efficiency of the OER and produces corrosive chlorine gas. mdpi.commst.edu Developing electrocatalysts that selectively promote OER over ClER is crucial.

Cobalt-molybdenum based catalysts have shown promise in selectively catalyzing OER in the presence of chloride. A notable example is cobalt molybdenum telluride (CMT). mdpi.commst.edu Studies have shown that CMT-modified electrodes significantly lower the water oxidation potential. mdpi.com This effectively separates the potentials required for water and chloride oxidation, favoring OER. mdpi.com Gas chromatography analysis confirmed that while oxygen evolution occurred at the anode, no chlorine evolution was detected from the CMT electrodes in alkaline seawater. mdpi.commst.edu

The mechanism for this selectivity involves the catalyst's ability to lower the kinetic barrier for OER to a greater extent than for ClER. mdpi.com General strategies to achieve this include creating protective layers that repel chloride ions or doping the catalyst material. mdpi.comoaepublish.com For instance, doping Mn-Mo-based catalysts with other transition metals has been explored as a strategy to suppress chlorine evolution. mdpi.com While elements like ruthenium in their simple oxide form (RuO₂) are known to be selective for ClER, using them as isolated dopants in a different catalyst matrix can alter this selectivity, in some cases suppressing chlorine evolution. mdpi.com The design of catalysts with anionic passivation layers or physical barriers can also prevent chloride ions from reaching the active sites. researchgate.net

Long-term durability and stability are paramount for the practical application of electrocatalysts in aqueous systems. mdpi.com Cobalt-molybdenum materials have demonstrated exceptional stability under demanding operating conditions.

Several studies have highlighted the robust nature of Co-Mo catalysts:

Cobalt Molybdenum Telluride (CMT): Exhibits superior catalyst durability during prolonged periods of continuous oxygen evolution in simulated seawater solutions. mdpi.commst.edu

Cobalt Molybdenum Suboxides: An optimized catalyst with a heterointerface of CoO/CoMoO₃/Co₂Mo₃O₈ showed very high durability, operating for over 500 hours with minimal degradation. rsc.orgresearchgate.net Another device retained 95% of its activity over 12 hours at high potentials. rsc.org

Amorphous MoCoₓOᵧ Nanosheets: These catalysts demonstrated excellent stability for more than 60 hours of continuous operation without significant decay in activity. upc.edu

Phosphorus-Incorporated CoMoS/CC: An electrolyzer using this material as both anode and cathode exhibited long-term stability with 89.8% activity retention after 100 hours of operation. acs.org

Ni-doped CoMo Ternary Phosphate (B84403): This catalyst delivered excellent long-term stability in a two-electrode system, running continuously for over 100 hours at a high current density of 100 mA/cm². nih.gov

Carbon-coated Co-Mo-O: This catalyst showed only a minor 2 mV fluctuation in overpotential during a 24-hour constant-current test and maintained its activity after 5000 cyclic voltammetry cycles. nih.gov

The following table provides a comparative overview of the stability of various Co-Mo electrocatalysts.

Electrocatalyst MaterialStability Test DurationPerformance Retention / ObservationReference
Cobalt Molybdenum Suboxide (CMO-1.25)> 500 hoursVery high durability rsc.orgresearchgate.net
Ni-doped CoMo Phosphate (CoMoNiPi)> 100 hoursExcellent long-term stability at 100 mA/cm² nih.gov
P-Incorporated CoMoS/CC100 hours89.8% activity retention acs.org
Amorphous MoCoₓOᵧ Nanosheets> 60 hoursExcellent stability, no significant decay upc.edu
Carbon-coated Co-Mo-O@C/NF24 hoursOnly 2 mV overpotential fluctuation nih.gov
Mo₄P₃@CoP/NF50 hours96.7% activity retention mdpi.com

This table summarizes the reported durability and stability of different cobalt-molybdenum based electrocatalysts in aqueous electrochemical systems.

Strategies for Suppressing Undesired Side Reactions (e.g., Chlorine Evolution Reaction)

Other Electrochemical Applications of Cobalt-Molybdenum Materials (e.g., Sensors, Supercapacitors)

Beyond their primary application in water splitting and oxygen reduction, cobalt-molybdenum materials are being explored for other electrochemical devices, including sensors and supercapacitors, due to their unique structural and electronic properties. researchgate.netresearchgate.net

Supercapacitors: These energy storage devices require electrode materials with high surface area, good conductivity, and stable electrochemical performance. Co-Mo compounds, particularly those with hierarchical and porous nanostructures, are promising candidates. researchgate.net The ability to create materials like 3D hierarchical Co-Mo nanosheet arrays suggests their potential in high-performing electrochemical energy storage devices. researchgate.net The development of binder-free, 3D networked nanosheets of materials like Ni-doped CoMo ternary phosphate, which possess high porosity and a large active surface area, provides a route for preparing nanostructures suitable for various electrode applications, including supercapacitors. nih.gov

Sensors: The catalytic properties and high surface area of nanostructured Co-Mo materials make them suitable for use in electrochemical sensors. researchgate.net The sensitivity and selectivity of a sensor often depend on the catalytic activity of the electrode material towards a specific analyte. The diverse compositions available within the Co-Mo family (oxides, sulfides, phosphides, etc.) allow for the tuning of electronic properties to target different molecules, making them a versatile platform for developing new sensing technologies. rsc.orgresearchgate.net

While the research focus has been heavily concentrated on catalysis for energy conversion, the fundamental properties that make Co-Mo compounds effective catalysts—such as high surface area, tunable electronic structure, and stability—are also highly desirable for supercapacitor and sensor applications. nih.govresearchgate.netresearchgate.net

Potentiometric Sensing Mechanisms in Cobalt-Molybdenum Alloys

Cobalt-molybdenum (Co-Mo) alloys have emerged as a significant material in the development of electrochemical sensors, particularly for the potentiometric detection of phosphate ions in aqueous solutions. The sensing mechanism of Co-Mo alloy electrodes is distinct from that of its constituent metals, cobalt and molybdenum, which operate on mixed potential and Nernst potential mechanisms, respectively. researchgate.net Research indicates that the Co-Mo alloy functions through an oxidation-reduction (redox) mechanism. researchgate.net

When a Co-Mo alloy electrode is utilized for phosphate sensing, its response is governed by the redox reactions occurring at the electrode surface. This mechanism allows for a stable and selective response to phosphate species. Studies on electrodeposited Co-Mo thin films have demonstrated their effectiveness as a robust platform for phosphate detection. researchgate.net For instance, a Co63Mo42 (wt %) alloy has been specifically investigated for this purpose. researchgate.net The alloy's superior wear and corrosion resistance properties are advantageous for measurements in real-world samples with varying pH levels. researchgate.net

The performance of these sensors is influenced by operational conditions such as pH and temperature. Optimization of these parameters is crucial for enhancing the sensor's sensitivity. researchgate.netresearchgate.net Research has shown that Co-Mo thin film sensors can achieve high sensitivity and a wide detection range, from micromolar to millimolar concentrations. researchgate.netresearchgate.net The working pH range for these alloy electrodes is typically between 6 and 7, maintaining a relatively constant sensitivity within this range. researchgate.net The response mechanism involves the interaction of phosphate ions with the alloy surface, leading to a measurable potential change that correlates with the ion concentration. researchgate.netresearchgate.net

Table 1: Performance of Co-Mo Alloy-Based Potentiometric Phosphate Sensors

Alloy CompositionSensing MechanismAnalyteDetection Range (M)Sensitivity (mV/decade)Optimal pHReference
Co63Mo42 (wt %)Oxidation-Reduction (Redox)Phosphate10⁻⁶ to 10⁻²-566-7 researchgate.net
Co-Mo Thin FilmPotentiometricPhosphate (H₂PO₄⁻)10⁻⁶ to 10⁻²-26.694.0 researchgate.net

Charge Storage Mechanisms in Cobalt-Molybdenum Hydroxide and Oxide Supercapacitors

Cobalt-molybdenum hydroxides and oxides are prominent materials in supercapacitor technology due to their ability to store charge efficiently through Faradaic reactions. This charge storage mechanism is known as pseudocapacitance, which involves fast and reversible redox reactions at the surface of the electrode material. mdpi.combohrium.comfrontiersin.orgnih.gov These reactions lead to significantly higher specific capacitance and energy density compared to electric double-layer capacitors (EDLCs), which store charge electrostatically. mdpi.comnih.gov

Similarly, cobalt-molybdenum oxides (e.g., CoMoO₄, Mo-doped Co₃O₄) store charge via the redox reactions of both cobalt and molybdenum ions. rsc.orggoogle.comresearchgate.net The variable valence states of both metals provide abundant active sites for Faradaic reactions, contributing to high specific capacitance. bohrium.comnih.gov The charge storage process in these materials is a surface-controlled phenomenon, involving both diffusion-controlled and capacitive effects. nih.gov In many applications, these materials are used as the positive electrode in asymmetric supercapacitors (ASCs), where they are paired with a carbon-based negative electrode that operates on an EDLC mechanism. rsc.orgnih.gov This combination of battery-type (Faradaic) and capacitor-type (non-Faradaic) charge storage mechanisms in a single device allows for both high energy and high power density. nih.gov

Table 2: Electrochemical Performance of Cobalt-Molybdenum Hydroxide and Oxide Supercapacitors

MaterialSpecific Capacitance (F/g)Current Density (A/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling StabilityReference
Ni-Co-Mo Metal Oxide (NCMO) Nanosheets1366246.271389.75% after 5000 cycles mdpi.com
rGO/CoMoO₄ Hybrid Nanosheets~4502 mV/s (scan rate)--~98% after 1500 cycles researchgate.net
Mo-doped Co₃O₄923.11--95.2% after 10000 cycles google.com
Co-Mo Hydroxide 3D Nanoplates (in ASC)--106.3 (μWh/cm²)657 (μW/cm²)High retention after 6000 cycles acs.org
CoMoO₄ (in rGO‖CoMoO₄ ASC)26.16 (device)0.5 mA/cm² (current density)8.17-~85% after 4000 cycles rsc.org
NiMo-LDH@NiCo-MOF (in ASC)1536160.279787.6% after 10,000 cycles mdpi.com

Theoretical and Computational Studies of Cobalt Molybdenum Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of Co-Mo materials, DFT has been extensively applied to understand the fundamental principles governing their catalytic and electronic properties. mdpi.comacs.org

DFT calculations are crucial for identifying the precise atomic structure of active sites and determining how reactants interact with the catalyst surface. In Co-Mo-S catalysts, which are vital for hydrodesulfurization (HDS), DFT studies have shown that cobalt atoms preferentially locate at the edges of MoS₂ crystallites, creating unique "Co-Mo-S" active sites. ifpenergiesnouvelles.frresearchgate.net These sites are considered more active than those on unpromoted MoS₂. rsc.org DFT calculations can model different edge terminations (the "M-edge" and "S-edge") and determine the most stable locations for Co promoter atoms, finding that Co is often more stable at the S-edge. ifpenergiesnouvelles.fr

A key aspect of modeling is the calculation of adsorption energies, which quantify the strength of the interaction between a molecule and the catalyst surface. This is essential for understanding catalyst activity and selectivity. For instance, DFT has been used to calculate the adsorption energies of various sulfur- and nitrogen-containing compounds on Co-Mo-S surfaces to understand reaction inhibition during hydrotreating. osti.gov In another study on furfural (B47365) hydrodeoxygenation, DFT calculations revealed that adding cobalt to a molybdenum carbide (Mo₂C) surface weakens the binding energies of oxygen and furfural. osti.gov This facilitates the removal of surface oxygen, thereby improving the catalyst's stability and resistance to poisoning. osti.gov

Similarly, for the hydrogen evolution reaction (HER), DFT calculations on silver-decorated cobalt-molybdenum oxide (Co₂Mo₃O₈) showed that the introduction of silver altered the primary water adsorption sites. aip.org On pure Co₂Mo₃O₈, Mo sites were favored for water adsorption, but on the Ag-decorated catalyst, Co sites became the main adsorption centers with a significantly more favorable adsorption energy. aip.org

Calculated Adsorption Energies on Cobalt-Molybdenum Systems

This table presents a selection of adsorption energies calculated using DFT for various molecules on different Co-Mo catalyst surfaces, illustrating how surface composition and structure influence reactant binding.

Catalyst SystemAdsorbed MoleculeActive SiteCalculated Adsorption Energy (eV)Reference
Co₂Mo₃O₈H₂OCo sites-2.5 aip.org
Co₂Mo₃O₈H₂OMo sites-3.1 aip.org
Co₂Mo₃O₈-AgH₂OCo sites-3.5 aip.org
Co₂Mo₃O₈-AgH₂OMo sites-2.8 aip.org
VMoCoCOx@NFH₂OV sites-6.88 mdpi.com
VMoCoCOx@NFH₂OMo sites-7.39 mdpi.com
VMoCoCOx@NFH₂OCo sites-5.43 mdpi.com

By mapping the potential energy surface of a chemical reaction, DFT can elucidate complex reaction pathways and identify the transition states, which are the highest energy points along the reaction coordinate. This information is critical for determining reaction mechanisms and identifying rate-determining steps (RDS).

For the oxygen evolution reaction (OER), DFT calculations on a Mo-doped Co₃O₄@CoOOH catalyst identified the formation of the OOH intermediate as the rate-determining step. nih.gov The study found that Mo doping significantly lowered the free energy change for this step compared to the undoped material, thus enhancing the intrinsic electrocatalytic activity. nih.gov Similarly, for the HER, the Gibbs free energy of hydrogen adsorption (ΔGH) is a key descriptor of activity. DFT calculations on Co₂Mo₃O₈-Ag showed that Ag optimized the ΔGH* on Mo sites to be closer to the ideal value of zero, thereby lowering the energy barrier for hydrogen evolution. aip.org

In the realm of CO₂ conversion, theoretical studies have used DFT to investigate reaction pathways for CO₂ hydrogenation on Co/MoS₂. mdpi.com These simulations can explore multiple potential routes, such as the formate (B1220265) pathway (*HCOO), and calculate the energy barriers for each elementary step, including C-O bond cleavage and hydrogenation, to determine the most favorable mechanism for producing products like methane (B114726) or methanol (B129727). mdpi.com For Co-Mo-S catalysts, DFT has been employed to investigate the mechanisms of HDS and HER, revealing that modifications to the catalyst structure can significantly lower the activation energies for C-S bond breaking and hydrogen generation. rsc.orgnih.gov

A significant contribution of DFT is its ability to establish correlations between the structural or electronic properties of a catalyst and its activity. These structure-activity relationships are fundamental to rational catalyst design.

For example, DFT calculations have shown that the enhanced OER activity of Mo-doped cobalt oxide is linked to a smaller bandgap, which implies higher electrical conductivity. nih.gov In Co-Mo-S catalysts, the promoting effect of cobalt is explained by its modification of the electronic structure at the MoS₂ edges, which weakens the hydrogen binding energy and facilitates HDS and HER reactions. rsc.org DFT studies have revealed that different types of Co-Mo-S structures (Type I and Type II), which arise from different interactions with the support material, exhibit distinct catalytic properties. researchgate.net

DFT calculations can also be used to generate data for "volcano plots," which chart catalytic activity against a calculated descriptor, such as the adsorption energy of a key intermediate. By identifying the optimal value of the descriptor at the peak of the volcano, researchers can screen for new materials with potentially enhanced activity. This approach has been used to identify promising candidates for alcohol dehydrogenation by calculating binding energies on various transition metals, carbides, and nitrides, including molybdenum-based systems. nih.gov

Elucidation of Reaction Pathways and Transition States (e.g., CO₂ Activation, HER/OER Intermediates)

Microkinetic Modeling for Catalytic Activity Prediction

Microkinetic modeling bridges the gap between the atomic-level insights from DFT and the macroscopic, observable performance of a catalyst. osti.gov It uses the energies of stable intermediates and transition states, often calculated by DFT, as input to solve a system of differential equations that describe the rates of all elementary reaction steps in a proposed mechanism. osti.govacs.org

CALPHAD Approach for Phase Diagram Calculations and Thermodynamic Assessments

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to predict phase diagrams and thermodynamic properties of multicomponent systems. nist.gov For the binary Co-Mo system, the CALPHAD approach has been instrumental in developing a consistent thermodynamic description that aligns with experimental data. nist.govresearchgate.net

This method involves creating thermodynamic models for each phase in the system. For the Co-Mo system, these include solution phases like the liquid, face-centered cubic (fcc), and body-centered cubic (bcc) phases, as well as intermetallic compounds such as the µ (Co₇Mo₆) and σ (Co₂Mo₃) phases. nist.govmdpi.com The Gibbs energy of each phase is described by a mathematical model (e.g., the Redlich-Kister model for solution phases) with adjustable parameters that are optimized to fit available experimental data, such as phase boundary compositions and thermochemical measurements like enthalpy of formation. nist.gov

A key finding from the thermodynamic assessment of the Co-Mo system was the importance of including the magnetic contribution to the Gibbs energy of the fcc (Co) phase. nist.gov This addition allowed the model to accurately reproduce the observed sharp decrease in molybdenum solubility in this phase at lower temperatures and led to the prediction of a miscibility gap. nist.gov Such thermodynamically assessed phase diagrams are crucial for designing alloys and understanding phase stability during the synthesis and operation of Co-Mo-based materials. nist.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netscispace.com By solving Newton's equations of motion for a system of interacting particles, MD provides insights into the dynamic behavior of materials and phenomena occurring at interfaces. aalto.fi

While DFT is often used for static calculations of ground-state properties, MD allows for the simulation of systems at finite temperatures, capturing atomic vibrations, diffusion, and structural evolution. scispace.com In the context of Co-Mo systems, MD can be used to study the properties of materials in the liquid state, such as viscosity and self-diffusion coefficients, which are relevant to alloy synthesis. scispace.com

MD is particularly valuable for studying interfacial phenomena, which are central to heterogeneous catalysis. aalto.fi Simulations can model the solid-liquid interface, providing an atomistic view of how solvent molecules arrange near a catalyst surface and how reactants diffuse towards active sites. aalto.finih.gov Although specific MD studies focusing exclusively on the Co-Mo bimetallic interface are less common in the provided literature, the technique is widely applied to understand the fundamental processes at the interfaces of the constituent metals and their compounds. researchgate.netaalto.fi For example, MD simulations can be used to investigate the thermal resistance at solid-solid interfaces, which is important for heat management in catalytic devices. aps.org

Future Research Directions and Perspectives in Cobalt Molybdenum Chemistry

Rational Design of Cobalt-Molybdenum Materials with Tailored Active Sites and Electronic Structures

The rational design of Co-Mo materials is a cornerstone of future research, aiming to move beyond serendipitous discovery to the deliberate construction of catalysts with optimized properties. This involves the precise control over the material's architecture and electronic state to enhance catalytic activity.

A primary strategy is the modulation of the electronic structure. For instance, doping Co-Mo compounds with other elements is a proven method to tune their catalytic behavior. Density functional theory (DFT) calculations have shown that doping cobalt nitride (Co₃N) with molybdenum can effectively alter the electronic structure and the surface adsorption energies of water and hydrogen intermediates, leading to improved kinetics for the hydrogen evolution reaction (HER). researchgate.net Similarly, introducing non-metallic elements like sulfur or nitrogen can optimize performance by modifying electronic conductivity and lowering kinetic energy barriers. rsc.orgacs.org The incorporation of sulfur into cobalt molybdenum oxide, for example, alters the composition and morphology, which in turn increases the electrochemically active surface area and improves reaction kinetics. rsc.org

Creating hierarchical and nanostructured architectures is another critical design principle. Flower-like microspheres assembled from ultrathin mesoporous nanosheets provide a massive surface area and abundant active sites. mdpi.com This design is beneficial for reducing mass transfer resistance, especially in multiphase reactions like aerobic oxidative desulfurization. mdpi.com The synthesis of materials like double-shelled hollow nanoboxes, derived from metal-organic framework (MOF) templates, offers unique morphologies with high surface areas and efficient pathways for electrolyte diffusion, making them highly effective for applications like supercapacitors. acs.org The goal is to create structures that not only have a high number of active sites but also facilitate efficient transport of reactants and products. bohrium.comacs.org

Furthermore, the synergistic effect between cobalt and molybdenum is a key area of investigation. In bimetallic oxides, the combination of Co and Mo creates dual redox-active centers (Co²⁺/Co³⁺ and Mo⁴⁺/Mo⁶⁺) that can enhance catalytic activity. Research focuses on understanding and controlling the interplay between these two metals to maximize performance. For example, in Co-Mo bimetallic atomic pairs anchored on N-doped carbon, the formation of asymmetric active sites can change the charge transfer mode, leading to enhanced polarization of N₂ molecules and improved efficiency in electrochemical nitrogen fixation. rsc.org

In-situ and Operando Characterization for Advanced Mechanistic Understanding

To design better catalysts, a profound understanding of how they function under real operating conditions is essential. In-situ and operando characterization techniques, which probe the catalyst during the chemical reaction, are becoming indispensable tools. acs.orgosti.gov These methods provide dynamic information about a catalyst's structural, chemical, and electronic transformations, offering insights that are inaccessible through conventional ex-situ analysis. acs.org

X-ray Absorption Spectroscopy (XAS) is a premier technique for these studies. acs.org As an element-specific method, it can single out the active sites in complex multi-element systems like Co-Mo catalysts. acs.org Operando XAS can track changes in the local electronic structure and coordination environment of both cobalt and molybdenum centers during electrocatalysis. nih.gov For example, it can reveal the dynamic transformation of tetrahedral Co(II) centers into highly active Co(IV) intermediates, which are believed to be the true active species for the oxygen evolution reaction (OER). nih.gov

Other spectroscopic techniques like Raman and UV-vis spectroscopy are also employed to capture key reactive intermediates. nih.gov In-situ Electron Paramagnetic Resonance (EPR) spectroscopy has been used to monitor the oxidation states of cobalt in catalysts under applied potential, allowing for the quantification of Co(II) to Co(IV) conversion during water oxidation and identifying the catalytically 'active' component. mdpi.com

The application of these advanced techniques helps to elucidate reaction mechanisms, identify the true active sites, and understand deactivation pathways. acs.orgosti.gov For instance, by observing the catalyst's structure and composition as it adapts to the reaction environment, researchers can gain crucial information needed to design more robust and efficient materials. acs.org Future research will focus on improving these in-situ/operando methods, particularly for studying long-term material changes and applying them to full-scale devices. osti.gov

Development of Highly Stable and Sustainable Cobalt-Molybdenum Catalysts and Electrocatalysts

Long-term stability is a critical challenge for the practical implementation of Co-Mo catalysts in demanding applications like water electrolysis. osti.govacs.org A significant research thrust is dedicated to developing materials that can maintain high performance over extended periods.

Another approach involves engineering robust nanostructures. The development of three-dimensional (3D) hierarchical catalysts, such as Co-Mo nanosheet arrays grown directly on a conductive substrate like nickel foam, provides strong structural integrity and enhances stability. researchgate.net Such structures have demonstrated excellent durability, with stable operation for over 100 hours in water splitting applications. researchgate.net Similarly, phosphorus-incorporated cobalt molybdenum sulfides have shown extremely high stability, retaining nearly 90% of their initial current density after 24 hours of continuous electrolysis. acs.org

Sustainability also involves using earth-abundant elements and developing environmentally benign synthesis methods. Co-Mo catalysts are inherently advantageous as they avoid the use of expensive and scarce noble metals like platinum. bohrium.comroyalsocietypublishing.org Future work will continue to explore simple, scalable, and green synthesis routes, such as one-step hydrothermal processes, to produce these advanced materials. rsc.orgmdpi.com The focus is on creating catalysts that are not only effective and durable but also economically viable and environmentally friendly. acs.orgacs.org

Catalyst SystemApplicationStability MetricReference
Co₅Mo₁.₀O NSs@NFOERStable for 140 h researchgate.net
Co₅Mo₁.₀P NSs@NFHERStable after 1000 CV cycles researchgate.net
P-CoMoS/CCOverall Water Splitting~90% retention after 24 h acs.org
Co/Co₂Mo₃O₈@NCOERNo attenuation after 44,000 s acs.org
CoMoP-DSHNBsSupercapacitor87% stability after 20,000 cycles acs.org

This table presents selected research findings on the stability of various cobalt-molybdenum based catalysts.

Exploration of Novel Cobalt-Molybdenum Systems for Emerging Energy and Environmental Technologies

While Co-Mo catalysts are well-established in hydrodesulfurization, their versatile properties are being harnessed for a range of emerging technologies crucial for a sustainable future. ontosight.airsc.org

Energy Storage: In the realm of energy storage, Co-Mo compounds are promising electrode materials for supercapacitors. acs.orgresearchgate.net Materials like cobalt molybdate (B1676688) (CoMoO₄) and cobalt-molybdenum phosphides exhibit high specific capacitance due to their dual redox-active centers and unique nanostructures that provide high surface area for charge storage. acs.orgresearchgate.net The development of complex architectures like cube-in-cube hollow nanoboxes has led to supercapacitors with high energy and power densities. acs.org

Environmental Remediation and Green Chemistry: Co-Mo catalysts are also being applied to environmental challenges. Flower-like Co-Mo mixed-oxide microspheres have demonstrated outstanding performance in the aerobic oxidative desulfurization (AODS) of fuel, using air as the oxidant under mild conditions. mdpi.com This provides a greener alternative to traditional hydrodesulfurization. mdpi.com Furthermore, research is exploring the use of Co-Mo catalysts for the electrochemical nitrogen reduction reaction (NRR) to produce ammonia (B1221849) at ambient conditions and for the hydrogenation of CO₂ into valuable chemicals and fuels, contributing to a circular carbon economy. rsc.orgresearchgate.net

ApplicationCatalyst ExampleKey Performance MetricReference
Overall Water SplittingCoP(MoP)-CoMoO₃@CN1.55 V for 10 mA·cm⁻² acs.org
Overall Water SplittingP-CoMoS/CC1.54 V for 10 mA·cm⁻² acs.org
SupercapacitorCoMoP-DSHNBs1204 F g⁻¹ at 1 A g⁻¹ acs.org
Nitrogen FixationCo–Mo-SA/NC37.73 μg h⁻¹ mg⁻¹ NH₃ yield rsc.org
DesulfurizationCoMo-FM-2Complete conversion of DBT mdpi.com

This table showcases the performance of cobalt-molybdenum systems in various emerging technologies.

Advanced Computational Methodologies for Predictive Material Discovery and Optimization

Advanced computational methods are revolutionizing materials science, enabling the acceleration of discovery and design of new Co-Mo materials. acs.orgnumberanalytics.com These theory-driven, predictive methodologies are supplanting traditional trial-and-error approaches. researchgate.net

High-Throughput Screening and Materials Databases: High-throughput computations, primarily using Density Functional Theory (DFT), allow researchers to screen vast libraries of potential materials for desired properties. acs.org Large-scale databases (e.g., JARVIS, C2DB, 2DMatPedia) are being created that contain the calculated structural, electronic, and catalytic properties of thousands of materials. acs.orgresearchgate.neteuropean-mrs.com By intelligently mining these databases, scientists can identify promising new Co-Mo candidates for specific applications, such as catalysis or energy storage, before undertaking expensive and time-consuming experimental synthesis. acs.org

Predictive Modeling and Optimization: DFT calculations are crucial for understanding the fundamental properties that govern catalytic activity. researchgate.net They can be used to model active sites, calculate reaction energy barriers, and understand the electronic effects of doping or creating heterostructures. researchgate.netrsc.org For example, theoretical calculations revealed that creating Co-Mo bimetallic atomic pairs could modify the d-band center of the active sites, leading to enhanced polarization of nitrogen molecules and inhibited hydrogen evolution, thereby improving ammonia synthesis. rsc.org This deep understanding allows for the targeted optimization of material compositions and structures.

Machine Learning: The vast datasets generated by high-throughput computations are fueling the application of machine learning (ML). numberanalytics.com ML models can be trained to predict material properties with high accuracy, significantly reducing the computational cost compared to DFT. numberanalytics.com This enables the rapid screening of an even larger chemical space to identify novel materials with superior performance. numberanalytics.comnist.gov The integration of DFT, high-throughput screening, and machine learning creates a powerful feedback loop for accelerated materials design, from initial prediction to experimental validation and final optimization. european-mrs.comnist.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.